(1S,3R,4R,5R)-3-(3-(3,4-Dihydroxyphenyl)Prop-2-Enoyloxy)-1,4,5-Trihydroxycyclohexane-1-Carboxylic Acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
327-97-9 |
|---|---|
Molecular Formula |
C16H18O9 |
Molecular Weight |
354.31 g/mol |
IUPAC Name |
(1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/t11-,12-,14-,16+/m1/s1 |
InChI Key |
CWVRJTMFETXNAD-NCZKRNLISA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Appearance |
White to light yellow solid powder. |
melting_point |
205 - 209 °C |
Other CAS No. |
202650-88-2 327-97-9 |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
40 mg/mL at 25 °C |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3(34Dihydroxycinnamoyl)quinate; 3(34Dihydroxycinnamoyl)quinic acid; 3Caffeoylquinate; 3Caffeoylquinic acid; 3CQA; 3OCaffeoylquinic acid; Chlorogenate; Heriguard; 3transCaffeoylquinic acid |
Origin of Product |
United States |
Biosynthesis of Chlorogenic Acid
Integration within the Phenylpropanoid Pathway
Chlorogenic acid biosynthesis is intricately linked to the phenylpropanoid pathway. mdpi.commdpi.comfrontiersin.org The initial steps of CGA synthesis occur within the general phenylpropanoid pathway, which converts L-phenylalanine into p-coumaroyl-CoA. mdpi.com This pathway serves as a branching point for the synthesis of various secondary metabolites, including CGA, flavonoids, and lignin (B12514952). frontiersin.orgnih.govwikipedia.org While multiple biosynthetic routes for CGA have been identified in plants, they all originate from the phenylpropanoid pathway, beginning with the deamination of L-phenylalanine. mdpi.comtechscience.com
Key Enzymatic Catalysis in Chlorogenic Acid Synthesis
The biosynthesis of chlorogenic acid involves a series of enzymatic reactions. Several key enzymes catalyze the conversion of pathway intermediates into CGA. mdpi.commdpi.commdpi.com
Cinnamate-4-Hydroxylase (C4H)
Cinnamate-4-hydroxylase (C4H) is a cytochrome P450 monooxygenase that catalyzes the hydroxylation of trans-cinnamic acid at the para position, yielding p-coumaric acid. mdpi.comtechscience.comnih.govmdpi.com This is the second step in the general phenylpropanoid pathway. mdpi.com C4H plays a role in directing metabolic flux towards downstream phenylpropanoids, including those leading to CGA synthesis. nih.govmdpi.com
4-Coumarate-CoA Ligase (4CL)
4-Coumarate-CoA ligase (4CL) activates p-coumaric acid by catalyzing the formation of a thioester bond with coenzyme A (CoA), producing p-coumaroyl-CoA. mdpi.commdpi.comtechscience.comnih.gov This reaction requires ATP and is a crucial step that links the initial phenylpropanoid steps to the biosynthesis of various downstream compounds, including CGA precursors. mdpi.commdpi.com 4CL exists in different isoforms, and its activity is essential for the biosynthesis of flavonoids and monolignols, in addition to contributing to CGA synthesis. mdpi.com
Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT/HQT)
Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) and hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) are acyltransferases belonging to the BAHD superfamily. nih.govoup.comfrontiersin.org These enzymes are key players in the later stages of CGA biosynthesis. mdpi.comoup.comfrontiersin.org HCT can catalyze the transfer of hydroxycinnamoyl moieties from their CoA esters to either shikimic acid or quinic acid. nih.govoup.comfrontiersin.org HQT, on the other hand, exhibits a preference for quinic acid as the acyl acceptor, catalyzing the esterification of caffeoyl-CoA with quinic acid to form CGA, specifically caffeoylquinic acids (CQAs). mdpi.comoup.comfrontiersin.orgfrontiersin.org While HCT is involved in the synthesis of precursors for lignin, HQT is considered directly involved in the accumulation of CQAs. frontiersin.org The activities of HCT and HQT are often reversible. oup.comfrontiersin.org
Coumarate 3-Hydroxylase (C3′H)
Coumarate 3-hydroxylase (C3′H), also known as p-coumaroyl-shikimate 3′-hydroxylase or CYP98, is a cytochrome P450 enzyme. mdpi.commdpi.comoup.comfrontiersin.org It catalyzes the hydroxylation of p-coumaroyl shikimate or p-coumaroyl quinic acid at the 3′ position of the aromatic ring, leading to the formation of caffeoyl shikimate or caffeoyl quinic acid, respectively. mdpi.commdpi.comnih.govoup.comfrontiersin.org This hydroxylation step is essential for the conversion of p-coumaroyl derivatives to caffeoyl derivatives, which are direct precursors for the most common forms of chlorogenic acid. mdpi.commdpi.comoup.comfrontiersin.org
Caffeoyl Shikimate Esterase (CSE)
Caffeoyl Shikimate Esterase (CSE) is an enzyme that plays a role in the biosynthesis of phenolic compounds, including those related to chlorogenic acid and lignin. CSE catalyzes the hydrolysis of caffeoyl shikimate into caffeic acid and shikimic acid. researchgate.netresearchgate.nethst-j.org This reaction is considered a crucial step in the lignin biosynthetic pathway, where CSE converts caffeoyl shikimic acid into precursors for lignin synthesis. researchgate.net Studies in Arabidopsis thaliana have shown that mutations in CSE lead to reduced lignin deposition and changes in lignin composition. researchgate.net
Characterization of Multiple Biosynthetic Pathways for Chlorogenic Acid
Chlorogenic acid biosynthesis in plants can occur through several distinct pathways, involving different intermediates and enzymes. mdpi.comresearchgate.net
Predominant Biosynthetic Routes
Several predominant biosynthetic routes for CGA have been identified in plants. One major pathway involves the enzyme Hydroxycinnamoyl-CoA: quinate hydroxycinnamoyl transferase (HQT). mdpi.commdpi.com In this route, HQT catalyzes the condensation of caffeoyl-CoA with quinic acid to directly form CGA. mdpi.comresearchgate.net
Another significant pathway involves Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT). mdpi.comnih.gov HCT can catalyze the esterification of p-coumaroyl-CoA with shikimic acid to form p-coumaroyl shikimate. mdpi.com This intermediate is then hydroxylated by coumaroyl shikimate 3′-hydroxylase (C3′H) to produce caffeoyl shikimate. mdpi.com Caffeoyl shikimate can then be converted to caffeoyl-CoA and shikimic acid, or directly to caffeic acid and shikimic acid, with HCT and CSE playing roles in these conversions respectively. mdpi.comresearchgate.net The resulting caffeoyl-CoA can then be used by HQT to form CGA with quinic acid. mdpi.com HCT is considered to have a dual role, acting both upstream and downstream of C3′H in the hydroxylation pathway. frontiersin.org
In potato tubers, CGA and caffeic acid production appear to occur via p-coumaroyl-CoA, utilizing HQT and CSE, respectively. nih.gov HCT is also implicated in CGA remobilization towards suberin in potato. nih.gov
Alternative and Recycling Pathways
Beyond the primary routes, alternative and recycling pathways contribute to the complexity of CGA biosynthesis. One alternative pathway initiates with p-coumaric acid, which is converted to caffeic acid, subsequently activated to caffeoyl-CoA by 4CL, and then proceeds to yield CGA through a terminal step similar to a predominant pathway. mdpi.com
Recycling pathways can involve the interconversion of different hydroxycinnamoyl esters. For instance, HCT can de-esterify caffeoyl shikimate to yield caffeoyl-CoA, which can then be used for CGA synthesis. mdpi.com CGA itself can also be a precursor for other compounds, such as feruloylquinic acid (FQA), suggesting potential competition or flux redistribution within the pathway. nih.gov
Genetic Regulation of Chlorogenic Acid Biosynthesis
The biosynthesis of chlorogenic acid is tightly regulated at the genetic level, involving both structural and regulatory genes. mdpi.comresearchgate.net
Structural Genes
Structural genes encode the enzymes directly catalyzing the steps in the CGA biosynthetic pathway. Key structural genes include those encoding Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate:CoA ligase (4CL), Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT), Coumaroyl shikimate 3′-hydroxylase (C3′H), and Hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT). mdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.org These enzymes catalyze critical reactions, such as the conversion of phenylalanine to cinnamic acid (PAL), hydroxylation steps (C4H, C3′H), activation of cinnamic acids to CoA esters (4CL), and the esterification reactions forming hydroxycinnamoyl shikimates/quinates (HCT, HQT). frontiersin.org Some structural genes, like HQT, are considered crucial and potentially rate-limiting in many plant species. nih.gov
The expression levels of these structural genes often correlate with the accumulation of CGA and related compounds. nih.govfrontiersin.orgusda.gov For example, studies in Gardenia jasminoides have shown that the upregulation of genes encoding PAL, C4H, 4CL, HCT, and C3′H is consistent with increased mono-CGA accumulation. frontiersin.org
Here is a table summarizing some key structural genes involved in Chlorogenic Acid biosynthesis:
| Gene | Enzyme Encoded | Role in CGA Biosynthesis |
| PAL | Phenylalanine ammonia-lyase | Catalyzes the conversion of phenylalanine to cinnamic acid, initiating the pathway. frontiersin.org |
| C4H | Cinnamate 4-hydroxylase | Involved in hydroxylation steps in the pathway. nih.govfrontiersin.org |
| 4CL | 4-Coumarate:CoA ligase | Activates cinnamic acids to their CoA esters. researchgate.netfrontiersin.org |
| HCT | Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase | Catalyzes esterification of hydroxycinnamoyl-CoA with shikimic or quinic acid; dual role in hydroxylation pathway. mdpi.comnih.govfrontiersin.orgfrontiersin.org |
| C3′H | Coumaroyl shikimate 3′-hydroxylase | Hydroxylates coumaroyl shikimate to caffeoyl shikimate. mdpi.comfrontiersin.org |
| HQT | Hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase | Catalyzes the condensation of caffeoyl-CoA with quinic acid to form CGA. mdpi.comnih.gov |
| CSE | Caffeoyl Shikimate Esterase | Hydrolyzes caffeoyl shikimate to caffeic acid and shikimic acid. researchgate.netresearchgate.net |
(Note: This is a markdown table intended to represent interactive data.)
Regulatory Genes
Regulatory genes, particularly transcription factors (TFs), play a crucial role in orchestrating the metabolic flux through the CGA pathway by controlling the expression of structural genes. mdpi.comresearchgate.netbohrium.com TFs can act as activators or repressors of structural gene expression, thereby influencing the rate of CGA synthesis. mdpi.combohrium.com
Studies have identified various transcription factors that impact CGA biosynthesis. For instance, MYB family transcription factors have been shown to regulate phenylpropanoid biosynthesis, including CGAs. mdpi.combohrium.com Heterologous expression of certain MYB TFs, such as AtMYB12, has been demonstrated to activate key genes in the CGA pathway (PAL, C4H, 4CL, C3′H, HCT, and HQT), leading to increased phenylpropanoid accumulation, including dicaffeoylquinic acid. mdpi.com Other MYB paralogs, like AtMYB11 and AtMYB111, exhibit similar functions. mdpi.com
Plant hormones also play a role in regulating CGA synthesis, and their biosynthesis and effects are in turn controlled by genetic factors. nih.gov Hormones such as methyl jasmonate (MeJA), salicylic (B10762653) acid (SA), gibberellins (B7789140) (GA), ethylene (B1197577) (ET), abscisic acid (ABA), indole-3-acetic acid (IAA), cytokinins (CK), and melatonin (B1676174) (MT) have been shown to influence CGA biosynthesis by modulating the expression of related enzymes and genes. nih.govfrontiersin.orgbohrium.com For example, MeJA treatment has been observed to upregulate the expression of key CGA biosynthetic enzyme genes like C4H, PAL, HCT, C3′H, CAD, and 4CL. frontiersin.org
Environmental factors, such as UV-B light and wounding, can also induce the phenylpropanoid pathway and the production of CGA, with transcriptional regulation of structural genes and their proposed regulators being involved. usda.gov
Influence of Environmental and Biological Factors on Biosynthesis
The biosynthesis and accumulation of CGA in plants are influenced by a complex interplay between internal and external factors. nih.govresearchgate.net External factors such as microbial interactions, drought, and temperature fluctuations can significantly impact CGA levels. nih.govresearchgate.net
Microbial Interactions
Microorganisms can influence CGA biosynthesis in plants through various mechanisms. nih.govresearchgate.net Microbes can enhance CGA biosynthesis by improving plant nutrient uptake, supplying essential hormones, and regulating the expression of related enzymes and genes. nih.govresearchgate.net Interactions between bacteria and fungi have also been noted to influence CGA production. nih.govresearchgate.net For instance, plant growth-promoting bacteria (PGPB) can synthesize plant hormones like cytokinins, indole-3-acetic acid, and gibberellins, which affect plant growth and metabolism, including the synthesis of secondary metabolites like CGA. nih.gov This is mediated through the regulation of gene expression, involving both microbial and plant genes. nih.gov
Hormonal Regulation (e.g., Methyl Jasmonate)
Plant hormones play a vital role in regulating plant growth, development, and the production of secondary metabolites, including chlorogenic acid. nih.govresearchgate.net Methyl jasmonate (MeJA) is a plant hormone known to elicit the production of various secondary metabolites, including phenolic compounds. Studies have shown that MeJA treatment can significantly enhance CGA accumulation in plant cells. mdpi.comfrontiersin.org For example, in Carthamus tinctorius cells, MeJA treatment increased intracellular CGA content. mdpi.com Transcriptome analysis in MeJA-treated cells revealed the upregulation of genes involved in the phenylpropanoid biosynthesis pathway, including those encoding PAL, C4H, 4CL, HCT, and C3H, which are directly involved in CGA biosynthesis. frontiersin.org This suggests that MeJA promotes CGA biosynthesis by increasing the expression of key biosynthetic genes, leading to enhanced metabolic flux towards CGA production. mdpi.comfrontiersin.org The expression of genes like HCT, which is responsive to MeJA, has been positively correlated with CGA accumulation. mdpi.com
| Compound Name | PubChem CID |
| Chlorogenic acid | 1794427 |
| Caffeic acid | 1794424 |
| p-Coumaric acid | 637544 |
| Ferulic acid | 445858 |
| Quinic acid | 874 |
| Phenylalanine | 614 |
| Cinnamic acid | 4445076 |
| p-Coumaroyl-CoA | 6440013 |
| Caffeoyl-CoA | 4445076 |
| Shikimic acid | 8742 |
| Coumaroyl shikimate | 97178572 |
| Caffeoyl shikimate | 5281762 |
| Methyl jasmonate | 73569 |
Chlorogenic acid (CGA), a prominent phenolic compound within the phenylpropanoid family, is formed through the esterification of specific cinnamic acids, notably caffeic, p-coumaric, and ferulic acids, with quinic acid. mdpi.comnih.gov This process yields various isomers, including neochlorogenic acid and cryptochlorogenic acid. mdpi.com The intricate biosynthesis of CGA in plants is subject to regulation by a confluence of internal genetic factors and external environmental cues. nih.govresearchgate.net
Transcription Factors
The regulation of chlorogenic acid biosynthesis involves the transcriptional control of genes encoding key enzymes in the pathway. While specific transcription factors directly regulating CGA biosynthesis were not explicitly detailed in the search results, their involvement is implicit in the broader regulatory networks governing phenylpropanoid metabolism. Enzymes crucial for CGA synthesis, such as Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate-CoA ligase (4CL), Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT), and Hydroxycinnamoyl-CoA: quinate hydroxycinnamoyl transferase (HQT), are encoded by genes whose expression is modulated by transcription factors. nih.govresearchgate.netmdpi.comresearchgate.netmdpi.com
PAL, catalyzing the initial committed step of the phenylpropanoid pathway, is a critical regulatory point influencing the metabolic flux towards various downstream products, including CGA. ashs.orgoup.com Studies on plants like Vaccinium dunalianum have explored the PAL gene family, demonstrating correlations between the expression levels of different PAL genes and the accumulation of CGA in various tissues. frontiersin.orgnih.gov Similarly, the expression of genes encoding enzymes like C4H, 4CL, HCT, and HQT is subject to transcriptional control, which directly impacts the production of CGA precursors and the final compound itself. nih.govmdpi.comresearchgate.netmdpi.com The complex interplay of genes and enzymes, orchestrated by transcription factors, underlies the fine-tuning of CGA production in response to developmental and environmental signals. nih.govresearchgate.net
Influence of Environmental and Biological Factors on Biosynthesis
The accumulation of CGA in plants is not solely determined by genetic potential but is also significantly shaped by interactions with the environment and other biological entities. nih.govresearchgate.net External factors such as microbial presence and hormonal signals play crucial roles in modulating CGA biosynthesis. nih.govresearchgate.net
Microbial Interactions
Microorganisms, particularly those in the plant rhizosphere and endosphere, can exert a considerable influence on CGA biosynthesis. nih.govresearchgate.net This influence can be multifaceted, including enhancing nutrient uptake by the plant, providing essential phytohormones, and directly or indirectly regulating the expression of genes involved in CGA synthesis. nih.govresearchgate.net The interactions between different microbial species, such as bacteria and fungi, can collectively impact the plant's metabolic pathways, leading to altered CGA levels. nih.govresearchgate.net For example, plant growth-promoting bacteria (PGPB) are known to produce plant hormones like cytokinins, indole-3-acetic acid, and gibberellins, which are integral to plant growth and metabolism, including the biosynthesis of secondary metabolites like CGA. nih.gov This microbial-mediated influence on plant metabolism is achieved through the regulation of both microbial and plant gene expression. nih.gov
Metabolism of Chlorogenic Acid in Animal Models in Vivo Studies
Gastrointestinal Absorption and Hydrolysis in Animal Models
Studies in animal models indicate that the absorption of chlorogenic acid occurs in different parts of the gastrointestinal tract. Some absorption of intact CGA may occur in the stomach and upper small intestine researchgate.netfrontiersin.org. However, a significant portion of ingested CGA reaches the large intestine essentially unaltered researchgate.netresearchgate.net.
In situ intestinal perfusion studies in rats have shown that chlorogenic acid is absorbed and hydrolyzed in the small intestine. In one study, perfusion of a segment of rat ileum plus jejunum with chlorogenic acid resulted in its absorption and the recovery of a small amount of caffeic acid in the gut effluent, suggesting trace esterase activity in the gut mucosa cambridge.orgfao.org. The net absorption of perfused chlorogenic acid in this model was reported to be 8% fao.org. This contrasts with caffeic acid, which showed a net absorption of 19.5% under the same conditions fao.org.
Minor hydrolysis of CGA (<1%) has been observed in the stomach and small intestine contents of rats. However, more substantial hydrolysis (15-32% of ingested CGA) into caffeic acid occurs in the cecum researchgate.net. This suggests that while some hydrolysis might happen in the upper gut, the cecum is a more significant site for this initial breakdown.
Unlike many flavonoids, absorbed phenolic acids like CGA and caffeic acid appear to be poorly excreted in bile or the gut lumen in rats, suggesting that their bioavailability is largely influenced by their uptake into the gut mucosa cambridge.orgfao.org.
Role of Gut Microbiota in Chlorogenic Acid Metabolism
Microbial Hydrolysis and Metabolite Formation
Gut bacteria possess enzymes, such as cinnamoyl esterase, that can hydrolyze chlorogenic acid into caffeic acid and quinic acid researchgate.netresearchgate.net. This hydrolysis is considered an initial step in the microbial degradation of CGA in the colon researchgate.net.
Following hydrolysis, the gut microbiota further transforms caffeic acid and quinic acid through various processes, including hydrogenation and dehydroxylation researchgate.net. Studies in rats have shown that microbial metabolites represent a major portion of the compounds detected after CGA intake researchgate.net. Key microbial metabolites derived from the caffeic acid moiety include m-coumaric acid and derivatives of phenylpropionic and benzoic acids researchgate.net. Hippuric acid largely originates from the transformation of the quinic acid moiety researchgate.net.
Specific bacterial species, including Bifidobacterium animalis lactis, Faecalbacterium prausnitzii, and certain species of Clostridium cluster XIVa, have been identified as capable of initiating the hydrolysis of chlorogenic acid and the subsequent breakdown of caffeic and quinic acids researchgate.net.
Influence on Bioavailability of Chlorogenic Acid Metabolites
The extensive metabolism of chlorogenic acid by the gut microbiota significantly influences the bioavailability of its derived metabolites frontiersin.orgresearchgate.net. In rats, microbial metabolites have been shown to account for a substantial percentage of the ingested CGA intake. One study reported that microbial metabolites represented 57.4% (mol/mol) of the chlorogenic acid intake in rats researchgate.net. This high abundance of microbial metabolites highlights the critical dependence of CGA's bioavailability on the metabolic activity of the gut flora frontiersin.orgresearchgate.net.
While intact CGA is poorly recovered in urine (e.g., 0.8% in rats), the total urinary excretion of caffeic acid liberated by hydrolysis and its methylated metabolites (ferulic and isoferulic acids) is also relatively low (<0.5% of the ingested dose in rats) researchgate.net. In contrast, microbial metabolites are found in higher concentrations in both urine and plasma researchgate.net. This underscores that the compounds circulating systemically and potentially exerting biological effects are often the products of microbial metabolism in the gut.
Metabolite Identification and Quantification in Animal Tissues and Biological Fluids
Identifying and quantifying chlorogenic acid and its metabolites in animal tissues and biological fluids is crucial for understanding its pharmacokinetics and biological activity. Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with various detection methods (e.g., electrospray ionization-tandem mass spectrometry, coulometric detection) and Ultra-High Performance Liquid Chromatography-Quadrupole-Exactive Orbitrap Mass Spectrometry (UHPLC-Q-Exactive Orbitrap MS), are employed for this purpose researchgate.netresearchgate.netresearchgate.nettandfonline.commdpi.com.
In rats, studies have identified various metabolites of chlorogenic acid in plasma and urine researchgate.netresearchgate.netresearchgate.netresearchgate.net. These include caffeic acid, ferulic acid, isoferulic acid, m-coumaric acid, and derivatives of phenylpropionic, benzoic, and hippuric acids researchgate.net. Conjugated forms, such as glucuronide and sulfate (B86663) conjugates, are also detected researchgate.netresearchgate.netresearchgate.net.
Research on the metabolism of isochlorogenic acid A (a type of chlorogenic acid) in rats using UHPLC-Q-Exactive Orbitrap MS identified a total of 33 metabolites in plasma, with many being reported for the first time researchgate.net. These metabolites resulted from reactions including methylation, hydrolysis, sulfate conjugation, glucuronide conjugation, and composite reactions researchgate.net.
The distribution of metabolites in animal tissues varies. For isochlorogenic acid A metabolites in rats, some were widely distributed in the liver, lungs, and kidneys, while others were found in specific organs like the spleen or heart. The kidney appeared to be a significant site for metabolite detection tandfonline.com. Metabolomic analysis in rats supplemented with CGA has also investigated changes in serum and hepatic metabolomes, revealing perturbations in energy and amino acid metabolism and suggesting potential biomarkers like glycine (B1666218) and glutathione (B108866) nih.gov.
Enzymatic Transformations of Chlorogenic Acid in Animal Systems
Beyond microbial enzymes in the gut, enzymatic transformations of chlorogenic acid and its metabolites also occur within animal tissues, primarily during phase I and phase II metabolism.
Phase II metabolic enzymes in the liver and other tissues are responsible for conjugating chlorogenic acid and its metabolites with molecules like glucuronic acid and sulfate researchgate.netresearchgate.netresearchgate.net. Methylation is another significant enzymatic transformation, leading to the formation of methylated metabolites such as ferulic acid and isoferulic acid from caffeic acid researchgate.netresearchgate.net. These conjugation and methylation reactions facilitate the excretion of these compounds from the body.
While direct enzymatic hydrolysis of intact chlorogenic acid by host enzymes in the upper gastrointestinal tract appears limited in comparison to microbial hydrolysis in the colon, trace esterase activity in the gut mucosa has been suggested cambridge.orgfao.org.
Enzymes involved in the synthesis and metabolism of fatty acids, glucose, and amino acids can also be influenced by chlorogenic acid or its metabolites, as suggested by metabolomic studies in rats nih.govscielo.org.mx. For instance, caffeic acid and chlorogenic acid have been reported to inhibit enzymes involved in fatty acid synthesis in in vitro and mouse studies scielo.org.mx.
Summary of Key Findings in Animal Models:
| Metabolic Process | Key Findings in Animal Models | Relevant Animal Models | Source(s) |
| Gastrointestinal Absorption & Hydrolysis | Partial absorption of intact CGA in stomach/upper small intestine; significant portion reaches colon. researchgate.netfrontiersin.org Limited hydrolysis in upper gut; substantial hydrolysis (15-32%) in cecum. researchgate.net | Rats | researchgate.netfrontiersin.orgfao.org |
| Gut Microbiota Metabolism | Microbial hydrolysis by enzymes like cinnamoyl esterase is key in the colon. researchgate.netresearchgate.net Formation of numerous metabolites (phenylpropionic, benzoic, hippuric acids, etc.). researchgate.netresearchgate.net | Rats, Mice | researchgate.netresearchgate.netresearchgate.netnih.gov |
| Influence on Bioavailability | Bioavailability largely depends on microbial metabolism. frontiersin.orgresearchgate.net Microbial metabolites are abundant in plasma and urine. researchgate.net Intact CGA recovery in urine is low. researchgate.net | Rats | frontiersin.orgresearchgate.netnih.gov |
| Metabolite Identification/Quantification | Various metabolites identified in plasma and urine (caffeic, ferulic, m-coumaric, hippuric, conjugates, etc.). researchgate.netresearchgate.netresearchgate.net Metabolites distributed in liver, lungs, kidneys, etc. tandfonline.com | Rats | researchgate.netresearchgate.nettandfonline.commdpi.com |
| Enzymatic Transformations | Phase II conjugation (glucuronidation, sulfation) and methylation occur in tissues. researchgate.netresearchgate.netresearchgate.net Potential influence on metabolic enzymes (fatty acid synthesis, etc.). nih.govscielo.org.mx | Rats, Mice | researchgate.netresearchgate.netnih.govscielo.org.mx |
Interactive Data Table: Urinary Excretion of Chlorogenic Acid and Metabolites in Rats
This table presents data on the cumulative urinary excretion of chlorogenic acid and its metabolites in non-fasted rats after oral administration, based on a study with urine collection at different time intervals. nih.gov
Interactive Data Table: Net Absorption of Phenolic Acids in Rat Small Intestine
This table presents data on the net absorption of perfused caffeic acid and chlorogenic acid in an in situ intestinal perfusion rat model. fao.org
Molecular Mechanisms of Action of Chlorogenic Acid Cellular and Animal Models
Modulation of Cellular Signaling Pathways
CGA has been shown to modulate several critical cellular signaling cascades, impacting downstream gene expression and protein activity.
NF-κB Signaling Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκB. nih.gov Upon activation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.gov
Studies have consistently demonstrated CGA's ability to inhibit the NF-κB signaling pathway in various cellular and animal models. mdpi.comnih.govnih.gov This inhibition is primarily achieved by blocking the phosphorylation events associated with IKK, IκB, and the P65 subunit of NF-κB. nih.gov By impeding NF-κB activation, CGA reduces the synthesis and secretion of inflammatory mediators such as TNF-α, IL-1β, IL-6, and IL-8. nih.gov
In a model of LPS-induced inflammation in RAW264.7 cells, CGA treatment significantly reduced the expression of pro-inflammatory factors and downregulated the phosphorylation of NF-κB p65. researchgate.netrsc.org Animal studies, such as in septic rat models, have shown that CGA ameliorates oxidative impairments and refines inflammatory demeanor by negating the TLR4/NF-κB signaling cascade, leading to a reduction in NF-κB expression levels. nih.gov Furthermore, in a breast cancer mouse model, CGA suppressed tumor growth and inhibited pulmonary metastasis by impairing the NF-κB signaling pathway. nih.govresearchgate.net
| Model System | Stimulus/Condition | Observed Effect of CGA on NF-κB Pathway | Key Findings | Source |
| LPS-stimulated RAW264.7 cells | Inflammation | Inhibition of NF-κB activation | Reduced pro-inflammatory factor expression, downregulated p65 phosphorylation. researchgate.netrsc.org | researchgate.netrsc.org |
| Septic rat epithelial cells | Sepsis-induced inflammation | Negation of TLR4/NF-κB cascade | Reduced NF-κB expression, ameliorated oxidative impairments. nih.gov | nih.gov |
| Breast cancer mouse model | Tumor growth and metastasis | Impairment of NF-κB signaling | Suppressed tumor growth, inhibited pulmonary metastasis. nih.govresearchgate.net | nih.govresearchgate.net |
| TNF-α-induced hiPSC-CMs | Cardiac injury | Inhibition of NF-κB pathway | Counteracted TNF-α-mediated cellular detriment. mdpi.com | mdpi.com |
| LPS-induced neuroinflammation mice | Neuroinflammation | Targeting TNFα signaling pathway | Attenuates polarization of macrophages, alleviates cognitive impairments. nih.gov | nih.gov |
| Diabetic rats | Cognitive deficits | Inhibitory action on NF-κB | Ameliorates cognitive deficits in frontal brain structures. nih.gov | nih.gov |
| LPS-induced macrophage inflammation | Inflammation | Inhibition of TLR4/MAPK/NF-κB pathway | Inhibited inflammatory response. researchgate.net | researchgate.net |
Nrf2 Signaling Pathway Activation
The Nuclear factor erythroid 2-related factor (Nrf2) is a crucial transcription factor that plays a pivotal role in cellular defense against oxidative stress and inflammation. nih.govconsensus.app Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. consensus.appconsensus.app Upon exposure to oxidative stress or electrophilic insults, Nrf2 is released from Keap1, translocates to the nucleus, and binds to antioxidant response elements (AREs), promoting the transcription of antioxidant and cytoprotective genes such as HO-1, NQO-1, and γ-GCS. nih.govconsensus.app
CGA is well-known for its ability to activate the Nrf2 signaling pathway. nih.govconsensus.appconsensus.app This activation leads to an increase in the expression of antioxidant enzymes, thereby enhancing the cellular antioxidant capacity and reducing oxidative damage. consensus.appconsensus.appresearchgate.net
Studies have shown that CGA facilitates the liberation of Nrf2 from Keap1, leading to Nrf2 activation and the subsequent upregulation of downstream targets like HO-1 and NQO-1. nih.govconsensus.app In a diabetic murine model, CGA mitigated endothelial anomalies through the activation of the Nrf2 antioxidant pathway. nih.govnih.gov Furthermore, in a rat model simulating sepsis, CGA heightened Nrf2 protein expression, resulting in the augmented release of HO-1 and NQO1, thereby curbing macrophage activity and ameliorating inflammation and oxidative stress-induced pulmonary tissue damage. nih.gov The anti-inflammatory efficacy of CGA against acetaminophen-induced inflammatory perturbations in liver tissues was notably compromised in the absence of Nrf2, highlighting the crucial role of this pathway in CGA's protective effects. nih.gov
| Model System | Condition/Injury | Observed Effect of CGA on Nrf2 Pathway | Key Findings | Source |
| Human umbilical vein endothelial cells (HUVECs) | High glucose challenge | Upregulation of Nrf2 | Prevented ROS generation, preserved nitric oxide bioavailability. researchgate.netnih.gov | researchgate.netnih.gov |
| Diabetic murine model (aortic endothelium) | High glucose challenge | Activation of Nrf2 | Mitigated endothelial anomalies. nih.govnih.gov | nih.govnih.gov |
| Septic rat model (pulmonary tissue) | Sepsis-induced damage | Heightened Nrf2 expression | Augmented HO-1 and NQO1 release, curbed macrophage activity, ameliorated inflammation and oxidative stress. nih.gov | nih.gov |
| Acetaminophen-induced liver injury (mice) | Inflammatory perturbations | Activation of Nrf2 | Mitigated inflammation (effect compromised in Nrf2 absence). nih.gov | nih.gov |
| LPS-triggered acute kidney injury | Inflammatory responses, OS | Activation of Nrf2 | Abrogated inflammatory responses and systemic oxidative stress, bolstered Nrf2 nuclear translocation. nih.gov | nih.gov |
| Oxidatively stressed broilers | Intestinal barrier disruption | Activation of Nrf2/HO1 pathway | Alleviated intestinal barrier disruption. consensus.appresearchgate.net | consensus.appresearchgate.net |
| Common carp | Oxidative stress, inflammation | Activation of Keap1/Nrf2/ARE pathway | Improved growth, immune function, antioxidant status, reduced inflammation, enhanced liver/intestinal health. consensus.app | consensus.app |
| HK-2 kidney cells | High-glucose-induced OS damage | Activation of KEAP1/NRF2/ARE pathway | Reduced oxidative damage, apoptosis, ROS; increased cell viability and antioxidant enzyme activity. consensus.app | consensus.app |
| Rat liver toxicity | Oxidative and inflammatory damage | Modulation of Keap1-Nrf2/HO-1 signaling | Improved liver function, reduced oxidative and inflammatory damage, decreased apoptosis. consensus.appconsensus.app | consensus.appconsensus.app |
| Cerebral ischemia/reperfusion injury rats | Oxidative stress | Regulation of Nrf2 pathway | Reduced tissue damage, improved function, decreased cell death. consensus.appconsensus.app | consensus.appconsensus.app |
MAPK (ERK1/2, JNK, P38) Pathway Modulation
Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, JNK, and P38, are a family of serine/threonine kinases involved in transducing various extracellular signals to the nucleus, regulating processes such as inflammation, cell proliferation, differentiation, and apoptosis. nih.gov
CGA has been shown to modulate the activity of MAPK pathways, often by inhibiting their phosphorylation. nih.gov This modulation contributes to its anti-inflammatory and protective effects in various models.
In models of inflammation, CGA has been evidenced to quell the phosphorylation of ERK1/2, P38, and JNK. nih.gov For instance, CGA mitigated dextrose sulfate (B86663) (DSS)-provoked intestinal inflammation and oxidative stress by inhibiting the phosphorylation of these kinases. nih.gov In LPS-mediated cardiomyocyte inflammation in mice, CGA attenuated myocardial inflammation primarily by obviating upstream MEK phosphorylation and suppressing ERK expression. nih.gov CGA also conferred protection against myocardial ischemia-reperfusion-induced inflammatory lesions and oxidative distress in rats by thwarting the activation of the MEK/ERK signaling axis. nih.gov Furthermore, CGA inhibited P38 phosphorylation, leading to a diminished release of downstream pro-inflammatory mediators IL-6 and TNF-α in a model involving TGF-β1-induced hepatic stellate cell activation. nih.gov In a model of cardiac injury using TNF-α-induced human induced pluripotent stem cell-derived cardiomyocytes, CGA counteracted cellular detriment via a mechanism potentially linked to the inhibition of the JNK pathway. nih.gov In LPS-PG-stimulated human gingival fibroblasts, CGA treatment abolished LPS-PG-induced phosphorylation of ERK and Akt, while JNK and p38 were not affected. nih.gov
| Model System | Stimulus/Condition | Observed Effect of CGA on MAPK Pathway | Key Findings | Source |
| Dextrose sulfate (DSS)-provoked intestinal inflammation | Inflammation, oxidative stress | Quelled phosphorylation of ERK1/2, P38, JNK | Mitigated intestinal inflammation and oxidative stress. nih.gov | nih.gov |
| LPS-mediated cardiomyocyte inflammation (mice) | Myocardial inflammation | Obviated MEK phosphorylation, suppressed ERK | Attenuated myocardial inflammation. nih.gov | nih.gov |
| Myocardial ischemia-reperfusion (rats) | Inflammatory lesions, OS | Thwarted MEK/ERK activation | Conferred protection against lesions and oxidative distress, diminished myocardial infarct dimensions. nih.gov | nih.gov |
| TGF-β1-induced hepatic stellate cell activation | Inflammation | Inhibited P38 phosphorylation | Diminished release of IL-6 and TNF-α. nih.gov | nih.gov |
| TNF-α-induced hiPSC-CMs | Cardiac injury | Potential inhibition of JNK pathway | Counteracted TNF-α-mediated cellular detriment. nih.gov | nih.gov |
| LPS-PG-stimulated human gingival fibroblasts | Inflammation | Abolished ERK phosphorylation | Ameliorated inflammatory responses. nih.gov | nih.gov |
| OVA-induced allergic rhinitis mice | Allergic symptoms, inflammation | Inhibited MAPK pathway activity | Alleviated allergic symptoms, reduced inflammatory factor secretion. researchgate.net | researchgate.net |
| LPS-induced RAW264.7 cells | Inflammation | Downregulated p-p38 expression | Reduced inflammatory factor secretion. researchgate.net | researchgate.net |
AMPK Signaling Pathway Activation
Adenylate-activated protein kinase (AMPK) is a crucial intracellular energy sensor that regulates glucose and lipid homeostasis. mdpi.comnih.govfrontiersin.org Activation of AMPK promotes glucose utilization and fatty acid oxidation while inhibiting gluconeogenesis and lipid synthesis. frontiersin.org
CGA has been shown to activate the AMPK signaling pathway, contributing to its beneficial effects on metabolic health. mdpi.comnih.govfrontiersin.orgresearchgate.net
In HepG2 hepatocyte models, long-term exposure to CGA activated the AMPK signaling pathway, promoting the translocation of the GLUT4 transporter and substantially increasing glucose uptake by the cells. frontiersin.orgresearchgate.net This activation was linked to the downregulation of glucose-6-phosphatase (G6Pase). frontiersin.org CGA has also been reported to stimulate glucose transport in skeletal muscle via AMPK activation, contributing to the beneficial effects observed in diabetic mice models. researchgate.netplos.org Mechanistically, CGA increased AMPK phosphorylation on T172 and ACC phosphorylation on S79 in L6 myotubes, indicating AMPK activation. plos.org This activation was shown to be mediated by CaMKK. plos.org CGA's effects on improving lipid and glucose metabolism are mediated by AMPK activation. nih.govresearchgate.net
| Model System | Condition/Metabolic State | Observed Effect of CGA on AMPK Pathway | Key Findings | Source |
| HepG2 hepatocyte models | Glucose metabolism | Activation of AMPK | Promoted GLUT4 translocation, increased glucose uptake, downregulated G6Pase. frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |
| Skeletal muscle (db/db mice) | Glucose transport | Activation of AMPK | Stimulated glucose transport, mediated GLUT4 translocation. researchgate.netplos.org | researchgate.netplos.org |
| L6 skeletal muscle cells | Glucose transport | Activation of AMPK | Increased AMPK and ACC phosphorylation, increased AMPK activity, mediated by CaMKK. plos.org | plos.org |
| High-fat diet (HFD)-fed mice | Lipid metabolism | Activation of AMPKα-LXRα pathway | Modulated lipid metabolism (in combination with caffeine). nih.gov | nih.gov |
| Various metabolic disease models | Glucose and lipid homeostasis | Elevation of AMPK pathways | Maintenance and restoration of metabolic homeostasis. mdpi.comnih.govresearchgate.net | mdpi.comnih.govresearchgate.net |
| OKE (likely related to metabolic health) | Anti-obesity and anti-diabetic effects | AMPK activation | Inhibited lipid synthesis, promoted glucose transport. researchgate.net | researchgate.net |
| Laying hens | Hepatic lipid metabolism | Activation of ADPN-AMPK-PPARα pathway | Improved laying performance, egg quality, hepatic lipid metabolism (CGA and caffeic acid). researchgate.net | researchgate.net |
PI3K/Akt/mTOR Pathway Modulation
The PI3K/Akt/mTOR signaling pathway is a critical regulator of various cellular processes, including cell survival, growth, proliferation, and metabolism. mdpi.com Aberrant activation of this pathway is frequently observed in various diseases, including cancer.
CGA has been shown to modulate the PI3K/Akt/mTOR pathway in different cellular and animal models, contributing to its protective and therapeutic effects.
In a model of cerebral ischemia-reperfusion injury in human brain microvascular endothelial cells (HBMECs) and mice, CGA augmented the activation of the PI3K-Akt signaling pathway. nih.gov This activation was associated with reduced apoptosis and promoted angiogenesis. nih.gov The effect of CGA on apoptosis and angiogenesis was abolished by an inhibitor of PI3K-Akt signaling, indicating the pathway's crucial role in CGA's protective effects. nih.gov In LPS-PG-stimulated human gingival fibroblasts, CGA treatment abolished LPS-PG-induced phosphorylation of Akt. nih.gov CGA's potential in triple-negative breast cancer has been explored, showing its ability to induce apoptosis and chemosensitization through the PI3K/AKT/mTOR signaling pathway. researchgate.netmdpi.com
| Model System | Condition/Injury | Observed Effect of CGA on PI3K/Akt/mTOR Pathway | Key Findings | Source |
| HBMECs under OGD/R damage | Cerebral ischemia-reperfusion | Augmented activation of PI3K-Akt signaling | Curbed apoptosis, accelerated cell angiogenesis. nih.gov | nih.gov |
| MCAO-induced mice | Cerebral ischemia-reperfusion | Augmented activation of PI3K-Akt signaling | Attenuated infarct and apoptosis, promoted angiogenesis. nih.gov | nih.gov |
| LPS-PG-stimulated human gingival fibroblasts | Inflammation | Abolished Akt phosphorylation | Ameliorated inflammatory responses. nih.gov | nih.gov |
| Triple-negative breast cancer cells | Chemoresistance | Modulation of PI3K/AKT/mTOR pathway | Induced ER stress-related autophagy, apoptosis, and chemosensitization. researchgate.netmdpi.com | researchgate.netmdpi.com |
| Colorectal cancer models | Carcinogenesis | Modulation of Pi3K/Akt pathway | Impacted initiation, progression, and potentially treatment. nih.gov | nih.gov |
| Ischemic stroke models | Neuronal apoptosis | Regulation of ERK/Akt pathway phosphorylation | Inhibited neuronal apoptosis (Isoquercetin, a derivative, also acts via PI3K/Akt). mdpi.com | mdpi.com |
TLR4/MyD88 Nexus Suppression
The Toll-like receptor 4 (TLR4) and its adaptor protein MyD88 play a significant role in initiating inflammatory responses, particularly in response to bacterial lipopolysaccharide (LPS). nih.gov The TLR4/MyD88 axis can activate downstream signaling pathways, including NF-κB and MAPKs, leading to the production of pro-inflammatory mediators. nih.gov
CGA has been shown to suppress the TLR4/MyD88 signaling nexus, contributing to its anti-inflammatory effects. mdpi.comnih.govnih.govresearchgate.net
Pioneering studies have demonstrated CGA's competency in negating the TLR4/NF-κB signaling cascade, leading to a conspicuous reduction in TLR4 and MyD88 expression levels. nih.gov This suppression ameliorates oxidative impairments and refines the inflammatory demeanor in septic rat epithelial cells. nih.gov CGA's anti-inflammatory attributes are manifested by suppressing upstream signaling pathways, notably the TLR4/MyD88 nexus. nih.gov In LPS-induced RAW264.7 cells and OVA-induced allergic rhinitis mice, CGA modulated the TLR4/MAPK/NF-κB pathway, reducing inflammatory factor secretion and inhibiting pathway activity. researchgate.net CGA alleviates liver inflammation during non-alcoholic steatohepatitis (NASH) progression by blocking the LPS-TLR4-MyD88 signaling pathway, potentially via direct binding to MyD88. nih.gov In LPS-PG-stimulated human gingival fibroblasts, CGA treatment suppressed the activation of TLR4/MyD88. nih.gov
| Model System | Stimulus/Condition | Observed Effect of CGA on TLR4/MyD88 Nexus | Key Findings | Source |
| Septic rat epithelial cells | Sepsis-induced inflammation | Negation of TLR4/NF-κB cascade | Reduced TLR4 and MyD88 expression, ameliorated oxidative impairments. nih.gov | nih.gov |
| LPS-induced RAW264.7 cells | Inflammation | Modulation of TLR4/MAPK/NF-κB pathway | Reduced inflammatory factor secretion, inhibited pathway activity. researchgate.net | researchgate.net |
| OVA-induced allergic rhinitis mice | Allergic symptoms, inflammation | Modulation of TLR4/MAPK/NF-κB pathway | Alleviated allergic symptoms, reduced inflammatory factor secretion, inhibited pathway activity. researchgate.net | researchgate.net |
| Non-alcoholic steatohepatitis (NASH) | Liver inflammation | Blocking LPS-TLR4-MyD88 pathway | Alleviates liver inflammation (potentially via direct MyD88 binding). nih.gov | nih.gov |
| LPS-PG-stimulated human gingival fibroblasts | Inflammation | Suppression of TLR4/MyD8D activation | Ameliorated inflammatory responses by attenuating TLR4/MyD88-mediated signaling. nih.gov | nih.gov |
| LPS-induced liver (mice) | Neutrophilic infiltration | Counteracting LPS-induced TLR-4 signaling | Decreased neutrophilic infiltration. mdpi.com | mdpi.com |
| Ischemic stroke models | Inflammatory response, apoptosis | Inhibition of TLR4/NF-κB pathway | Reduced inflammatory response and apoptosis (Isoquercetin, a derivative, also acts via TLR4/NF-κB). mdpi.com | mdpi.com |
Regulation of Monoamine Neurotransmitters
Chlorogenic acid has been shown to influence the levels and function of monoamine neurotransmitters, including dopamine (B1211576) and serotonin (B10506), in cellular and animal models, particularly in the context of neurological conditions. Studies in MPTP-treated mice, a model for Parkinson's disease, have demonstrated that chlorogenic acid can increase tyrosine hydroxylase (TH) expression in the substantia nigra and striatum. mdpi.com, nih.gov TH is a key enzyme involved in the synthesis of dopamine. Furthermore, research suggests that CGA may promote serotonin release by enhancing the expression of synapsin I, a protein crucial for regulating neurotransmitter release from synaptic vesicles. mdpi.com Animal models of depression have also indicated that chlorogenic acid can ameliorate depressive-like behaviors, potentially through mechanisms involving monoaminergic systems. researchgate.net, mdpi.com
Modulation of Alpha-1 Adrenergic Receptors
The modulation of alpha-1 adrenergic receptors has been implicated in some of the effects attributed to chlorogenic acid, although the direct interaction of CGA with these receptors is not always clear, with some research focusing on its metabolite, caffeic acid. Caffeic acid has been shown to produce antidepressive and anxiolytic-like effects in mice, which are suggested to be mediated through the indirect modulation of the alpha-1A adrenoceptor system. researchgate.net, researchgate.net, scielo.br While caffeic acid did not directly alter the binding of a radioligand to alpha-1A adrenoceptors in mouse cortical membranes, its effects were suppressed by alpha-1 and alpha-1A adrenoceptor antagonists, suggesting an indirect mechanism. researchgate.net, researchgate.net Some studies suggest chlorogenic acid itself, particularly within extracts like Hypericum, may be involved in the modulation of alpha-1 adrenergic receptors. researchgate.net
Modulation of Neuroreceptors and Ion Channels
Chlorogenic acid demonstrates the capacity to modulate the activity of various neuroreceptors and ion channels, contributing to its biological effects, including pain modulation. Studies have shown that CGA can inhibit the functional activity of native acid-sensing ion channels (ASICs) in rat dorsal root ganglion (DRG) neurons. researchgate.net This inhibition was concentration-dependent and reduced proton-gated currents mediated by ASICs, suggesting a potential mechanism for CGA's analgesic effects. researchgate.net Furthermore, chlorogenic acid has been reported to alter the voltage-gated potassium channel currents in trigeminal ganglion neurons. nih.gov Modulation of these potassium channels, which are key regulators of membrane potential in sensory neurons, could influence neuronal excitability. nih.gov Activation of gamma-aminobutyric acid A (GABA_A) receptors in the spinal cord has also been proposed as a potential mechanism underlying CGA's mitigative effects on neuropathic pain in animal models. nih.gov While direct interaction with glutamate (B1630785) receptors is not extensively detailed, CGA has shown neuroprotective effects against glutamate-induced neuronal cell death in vitro, potentially by inhibiting the release of intracellular Ca2+ and nitric oxide. veteringroup.us
Enzymatic Interactions and Inhibition
Monoamine Oxidase Isoform B (MAO-B) Inhibition
Chlorogenic acid has been identified as an inhibitor of monoamine oxidase isoform B (MAO-B), an enzyme involved in the metabolism of monoamine neurotransmitters like dopamine. researchgate.net, researchgate.net, nih.gov, dergipark.org.tr, wikipedia.org In cellular assays using cultured C8-D1A cells, both chlorogenic acid and extracts containing it have been shown to inhibit MAO-B activity. researchgate.net Research utilizing virtual screening and in vitro validation has identified chlorogenic acid esters as competitive inhibitors of human MAO-B. nih.gov Animal studies, including those in stress hormone-induced depressive mice and experimental zebrafish models, support the MAO-B inhibitory effect of CGA, linking it to ameliorated depressive behaviors and neuroprotection. researchgate.net, nih.gov The inhibition of MAO-B by CGA may also be associated with a reduction in reactive oxygen species (ROS) production. researchgate.net
Pancreatic Lipase (B570770) Inhibition
Chlorogenic acid and extracts enriched with CGA have demonstrated inhibitory effects on pancreatic lipase, a key enzyme responsible for the digestion of dietary fats in the intestine. nih.gov, tandfonline.com, nih.gov, caldic.com, tandfonline.com Studies in vitro and in animal models (mice and rats) have shown that CGA can suppress pancreatic lipase activity, leading to reduced fat absorption from the intestinal tract. tandfonline.com, nih.gov, caldic.com This inhibition is considered a potential mechanism contributing to the anti-obesity and lipid-lowering effects observed with CGA supplementation in high-fat diet models. nih.gov, tandfonline.com, caldic.com
Here is a table summarizing research findings on Chlorogenic acid's pancreatic lipase inhibition:
| Model (In Vitro/Animal) | Key Finding | Reference |
| In Vitro | Inhibits pancreatic lipase activity | nih.gov, tandfonline.com |
| Mouse (High-fat diet) | Reduces fat absorption, potentially via inhibition | caldic.com |
| Rat (Acute fat-loading) | Increases excretion of cholesterol and bile acid | tandfonline.com |
Lipoxygenase (5-LO) Pathway Inhibition
The 5-lipoxygenase (5-LO) pathway, involved in the production of inflammatory mediators like leukotrienes, can be modulated by phenolic compounds, including metabolites of chlorogenic acid. researchgate.net, nih.gov, mdpi.com, thieme-connect.de, mdpi.com, researchgate.net While some sources primarily discuss the inhibition of 5-LO by caffeic acid, a metabolite of CGA researchgate.net, mdpi.com, the broader impact of CGA on this pathway is noted. Inhibition of the 5-LO pathway can lead to reduced formation of 5-LO products such as 5-HETE and leukotrienes. mdpi.com, researchgate.net This modulation is considered relevant to the anti-inflammatory properties attributed to chlorogenic acid and its metabolites. researchgate.net, mdpi.com
Alpha-glucosidase Inhibition
Chlorogenic acid has been identified as an inhibitor of alpha-glucosidase, an enzyme located in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. researchgate.netnih.govissnpschool.org By inhibiting this enzyme, CGA can delay the absorption of glucose, potentially contributing to reduced postprandial blood sugar levels. researchgate.netnih.govnih.gov Studies have investigated the nature of this inhibition, with some research indicating that chlorogenic acid acts as a mixed-type inhibitor of alpha-glucosidase, demonstrating both competitive and non-competitive characteristics depending on the context and concentration. nih.govmdpi.comacs.org The inhibitory activity of CGA on alpha-glucosidase has been reported to be higher than that of acarbose, a commonly used antidiabetic drug, in some in vitro studies. nih.govmdpi.com
Glucose-6-phosphatase (G6Pase) Inhibition
Another key enzyme targeted by chlorogenic acid is glucose-6-phosphatase (G6Pase), primarily found in the liver. nih.govcaldic.com G6Pase plays a critical role in the final step of hepatic glucose production through both glycogenolysis and gluconeogenesis. nih.govcaldic.com Inhibition of G6Pase by CGA can therefore lead to a reduction in hepatic glucose output, contributing to lower blood glucose concentrations. nih.gov Research suggests that chlorogenic acid derivatives can potently and specifically inhibit G6Pase activity by blocking the glucose-6-phosphate (G6P) translocase, a component of the G6Pase complex responsible for transporting G6P into the endoplasmic reticulum lumen where the catalytic subunit resides. nih.govcaldic.comdiabetesjournals.orgacs.orgresearchgate.net This mechanism of action can lead to increased concentrations of intrahepatic G6P and glycogen (B147801). diabetesjournals.org Studies in animal models have shown that CGA can lower fasting serum glucose levels and inhibit G6Pase expression. mdpi.comnih.gov
Tyrosinase Inhibition
Chlorogenic acid has demonstrated inhibitory effects on tyrosinase, a key enzyme involved in melanogenesis, the process of melanin (B1238610) production in the skin. pharmrep.orgmdpi.complos.org Tyrosinase catalyzes the hydroxylation of tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to DOPAquinone, precursors to melanin. pharmrep.orgcore.ac.uk By inhibiting tyrosinase activity, CGA may help to suppress excessive melanin production, suggesting a potential role in managing hyperpigmentation. pharmrep.orgplos.org While chlorogenic acid itself may not always exhibit the strongest direct tyrosinase inhibition, its metabolic products have been shown to suppress melanogenesis by affecting tyrosinase activity in cellular models. nih.gov The inhibitory effect of CGA on tyrosinase is potentially related to the ability of its hydroxyl groups to interact with the enzyme's active site. pharmrep.org
Ceramidase Activity Inhibition
Some research indicates that chlorogenic acid and its derivatives can inhibit ceramidase activity. caldic.comcore.ac.uk Ceramides are a class of lipids that play roles in various cellular processes, including inflammation, apoptosis, and insulin (B600854) resistance. Inhibition of ceramidase, an enzyme that breaks down ceramides, could potentially influence these cellular pathways by altering ceramide levels. nih.gov Studies have suggested a link between CGA's ability to inhibit ceramide accumulation and its protective effects against hepatic glucagon (B607659) response and the attenuation of inflammation in animal models. nih.gov
Gene Expression Regulation
Chlorogenic acid has been shown to modulate the expression of various genes, influencing cellular responses related to oxidative stress and inflammation.
Upregulation of Antioxidant and Detoxifying Enzymes (e.g., HO-1, NQO-1, SOD, Catalase, Glutathione (B108866) Peroxidase, Glutathione S-transferase)
Chlorogenic acid can upregulate the expression and activity of several key antioxidant and detoxifying enzymes. mdpi.comnih.govfrontiersin.orgresearchgate.netresearchgate.net This includes enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase (NQO-1), Superoxide Dismutase (SOD), Catalase, Glutathione Peroxidase (GSH-Px), and Glutathione S-transferase (GST). mdpi.comnih.govfrontiersin.orgresearchgate.netresearchgate.net This upregulation is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comnih.govfrontiersin.orgresearchgate.netresearchgate.net Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and promotes the expression of genes encoding these protective enzymes. nih.govfrontiersin.orgresearchgate.net By enhancing the activity of these enzymes, CGA helps to scavenge excessive reactive oxygen species (ROS) and protect cells and tissues from oxidative damage. mdpi.comnih.govfrontiersin.orgresearchgate.net
Regulation of Lipid Metabolism Genes (e.g., Fatty Acid Synthase, Acetyl-CoA Carboxylase, PPARγ, PPARα, Carnitine Palmitoyltransferase-1)
Chlorogenic acid has been investigated for its potential to modulate genes involved in lipid metabolism in various cellular and animal models. Key enzymes and nuclear receptors in this pathway include Fatty Acid Synthase (FASN), Acetyl-CoA Carboxylase (ACC), Peroxisome Proliferator-Activated Receptor gamma (PPARγ), Peroxisome Proliferator-Activated Receptor alpha (PPARα), and Carnitine Palmitoyltransferase-1 (CPT1).
Studies suggest that CGA can influence the expression and activity of these components, impacting processes such as fatty acid synthesis, elongation, and oxidation. For instance, PPARs are a group of nuclear receptor proteins that play crucial roles in regulating gene expression, particularly those involved in lipid and glucose metabolism. PPARα is primarily involved in fatty acid catabolism, while PPARγ is a key regulator of adipogenesis and lipid storage. conicet.gov.arwikipedia.org Ligands binding to PPARs can activate these receptors, leading to changes in the transcription of target genes. conicet.gov.arwikipedia.org Research has explored the potential of CGA to interact with PPARγ, suggesting a possible role in modulating its activity. researchgate.net
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a crucial step in fatty acid synthesis and a regulator of fatty acid oxidation. researchgate.netwikipedia.org Fatty Acid Synthase (FASN) is a multi-enzyme protein that catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. Carnitine Palmitoyltransferase-1 (CPT1) is a mitochondrial enzyme essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. wikipedia.org Modulation of these enzymes by CGA could impact the balance between lipid synthesis and breakdown.
Modulation of Glucose Transporters (e.g., SGLT-1, GLUT-2, GLUT-4)
Chlorogenic acid has also been studied for its effects on glucose transport, mediated by various glucose transporter proteins such as Sodium-Glucose Cotransporter 1 (SGLT-1), Glucose Transporter 2 (GLUT-2), and Glucose Transporter 4 (GLUT-4). These transporters play critical roles in glucose absorption in the intestine and reabsorption in the kidney, as well as glucose uptake by peripheral tissues.
SGLT1 is primarily located in the brush border membrane of intestinal enterocytes and the S3 segment of the renal proximal tubule, responsible for the active transport of glucose against its concentration gradient, coupled with sodium transport. wikipedia.orgwikipedia.org GLUT2 is found in the basolateral membrane of intestinal cells, renal tubular cells, liver, and pancreatic beta cells, facilitating glucose transport down its concentration gradient. wikipedia.orgnih.govfishersci.no GLUT4 is the insulin-regulated glucose transporter, predominantly found in adipose tissue and skeletal muscle, responsible for insulin-stimulated glucose uptake. nih.govciteab.com
Research indicates that CGA may influence glucose absorption by affecting the activity or expression of SGLT1 and GLUT2 in the intestine. This modulation could impact postprandial glucose levels. Additionally, studies have investigated the potential of CGA to affect GLUT4 translocation and glucose uptake in insulin-sensitive tissues, which could have implications for glucose homeostasis.
Interactions with Other Biomolecules
Chlorogenic acid can interact with various biomolecules, with a significant focus on its interactions with proteins. These interactions can be broadly categorized into covalent and non-covalent linkages, leading to changes in the structural and functional properties of the proteins. nih.govresearchgate.netnih.gov
Protein-Chlorogenic Acid Interactions
Interactions between proteins and CGA have gained considerable attention due to their implications in food science, nutrition, and potential biological activities. nih.govresearchgate.netnih.gov These interactions can modify protein structure and functionality, such as solubility, emulsification properties, and antioxidant activity. nih.govresearchgate.netnih.gov
Covalent Linkages and Conjugate Formation
Covalent interactions between proteins and CGA involve the formation of stable, irreversible chemical bonds. nih.govmdpi.comoup.com These linkages typically occur through the reaction of oxidized CGA species with nucleophilic amino acid residues in proteins. nih.govoup.com CGA can be oxidized to reactive quinones through alkaline conditions, free radical mechanisms, or enzymatic catalysis. nih.govmdpi.comresearchgate.net These quinones can then react with amino groups (e.g., from lysine (B10760008) residues) or sulfhydryl groups (e.g., from cysteine residues) on proteins, forming covalent C-N or C-S bonds via Michael addition or Schiff base mechanisms. nih.govmdpi.comoup.com
Studies have shown that the formation of covalent protein-CGA conjugates can lead to significant changes in protein properties. For instance, covalent bonding of oxidized CGA with sunflower proteins resulted in notable changes in their secondary structure. researchgate.net The extent of covalent binding can be influenced by factors such as pH, temperature, and the presence of oxidizing agents or enzymes. nih.govmdpi.comresearchgate.net
Table 1: Methods for Covalent Protein-Chlorogenic Acid Conjugation
| Method | Mechanism | Characteristics |
| Alkaline | Oxidation of CGA to quinones at alkaline pH, reaction with nucleophiles. | Can lead to higher grafting efficiency. mdpi.com |
| Free Radical | Generation of free radicals that oxidize amino acid side chains, reaction with CGA phenoxyl radicals. | Can influence antioxidant activity of conjugates. researchgate.net |
| Enzymatic | Oxidation of CGA by enzymes (e.g., polyphenol oxidase, laccase) to quinones, reaction with nucleophiles. | Enzyme-catalyzed reactions. mdpi.com |
Non-Covalent Interactions (Hydrogen Bonds, Hydrophobic, Electrostatic, Van der Waals Forces)
In addition to covalent bonding, CGA can also interact with proteins through weaker, reversible non-covalent forces. nih.govmdpi.com These interactions include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and Van der Waals forces. nih.govmdpi.commdpi.com The nature and strength of these non-covalent interactions depend on factors such as the protein's amino acid composition, its surface charge, pH, and the concentration of CGA. nih.govmdpi.com
Non-covalent interactions are generally weaker than covalent bonds but play a crucial role in the initial association between CGA and proteins and can influence the formation of protein-CGA complexes. nih.govmdpi.com Molecular docking studies have elucidated the involvement of hydrogen bonding, hydrophobic, and electrostatic interactions in the binding of CGA to proteins. mdpi.com
Structural Modifications of Proteins upon Interaction
The interaction of chlorogenic acid with proteins, whether through covalent or non-covalent mechanisms, can induce structural modifications in the protein molecules. These modifications can affect the protein's conformation, secondary structure, tertiary structure, and even lead to aggregation or unfolding depending on the conditions and the extent of interaction. researchgate.netsciety.org
Changes in protein structure upon interaction with CGA can be investigated using various spectroscopic techniques, such as fluorescence spectroscopy and UV-visible spectroscopy. researchgate.netsciety.org For example, the intrinsic fluorescence of proteins, primarily due to tryptophan residues, can be quenched upon binding with CGA, indicating changes in the microenvironment of these residues and suggesting alterations in the protein's tertiary structure. researchgate.netsciety.org Studies have shown that both covalent and non-covalent interactions can lead to changes in the secondary structure of proteins, as evidenced by techniques like circular dichroism or Fourier transform infrared spectroscopy. researchgate.net
Covalent bonding, being irreversible, can lead to more significant and permanent structural changes compared to non-covalent interactions. The formation of covalent cross-links between protein molecules mediated by oxidized CGA can result in the formation of aggregates with increased molecular weight and altered solubility. nih.govresearchgate.net These structural modifications are directly linked to the changes observed in the functional properties of proteins after interaction with CGA. nih.govsciety.org
Table 2: Examples of Structural Changes in Proteins Upon Interaction with Chlorogenic Acid
| Protein Type | Interaction Type | Observed Structural Change | Reference |
| Sunflower Proteins | Covalent | Significant changes in secondary structure. | researchgate.net |
| Whey Protein Isolate | Covalent & Non-covalent | Quenching of intrinsic fluorescence, changes in UV-Vis spectra, covalent binding of CGA molecules. | sciety.org |
| Lactoferrin | Non-covalent | Decrease in tryptophan fluorescence intensity. | researchgate.net |
| Albumin | Non-covalent | Decrease in tryptophan fluorescence intensity. | researchgate.net |
Impact on Protein Functionality
Chlorogenic acid has been shown to interact with proteins, influencing their structure and function through both covalent and non-covalent interactions nih.govresearchgate.net. These interactions can occur via mechanisms such as hydrogen bonding, hydrophobic and electrostatic interactions, van der Waals forces, and the formation of covalent bonds with nucleophilic amino acid residues researchgate.net. The type of interaction can affect various protein properties, including solubility, emulsification, foaming, and antioxidant activity nih.govresearchgate.net.
Studies in animal models of cerebral ischemia have investigated the impact of chlorogenic acid on the expression levels of specific proteins. In a rat model of middle cerebral artery occlusion (MCAO), chlorogenic acid treatment (30 mg/kg) attenuated the decrease in the expression of several proteins observed in untreated MCAO animals. These proteins include adenosylhomocysteinase, glycerol-3-phosphate dehydrogenase, eukaryotic translation initiation factor 4A-II, apolipoprotein A-I, and mu-crystallin researchgate.netnih.gov. These proteins are associated with crucial cellular processes such as energy metabolism, protein synthesis, inflammation, and physiological metabolism, suggesting a neuroprotective effect of chlorogenic acid by modulating their expression researchgate.netnih.gov.
Furthermore, in the context of ischemic brain injury, chlorogenic acid has been shown to regulate proteins involved in the ubiquitin-proteasome system, which is vital for the degradation and removal of damaged proteins and plays a role in neurodevelopment and neuronal function researchgate.net. In MCAO animals, chlorogenic acid (30 mg/kg) alleviated the observed decreases in the expression of ubiquitin C-terminal hydrolase L1, ubiquitin thioesterase OTUB1, proteasome subunit α type 1, proteasome subunit α type 3, and proteasome subunit β type 4 researchgate.net. These findings suggest that chlorogenic acid helps maintain the ubiquitin-proteasome system in ischemic conditions, contributing to the protection of cortical neurons researchgate.net.
In cellular models of cardiac hypertrophy, chlorogenic acid has demonstrated an impact on protein expression related to hypertrophic pathways. In angiotensin II-induced H9c2 cardiomyocytes, chlorogenic acid intervention downregulated the protein expression of periostin (Postn), as well as proteins involved in the TGF-β/NF-κB pathways and cardiac hypertrophy markers such as ANP, BNP, and β-MHC aip.org. This suggests that chlorogenic acid can inhibit cardiac hypertrophy by modulating these protein-mediated signaling pathways aip.org.
Below is a table summarizing some reported impacts of chlorogenic acid on protein functionality in cellular and animal models:
| Model Type | Condition | Chlorogenic Acid Effect | Affected Proteins | References |
| Animal (Rat) | Cerebral Ischemia | Attenuated decrease in protein expression | Adenosylhomocysteinase, Glycerol-3-phosphate dehydrogenase, Eukaryotic translation initiation factor 4A-II, Apolipoprotein A-I, Mu-crystallin | researchgate.netnih.gov |
| Animal (Rat) | Cerebral Ischemia | Alleviated decrease in protein expression and maintained system activity | Ubiquitin C-terminal hydrolase L1, Ubiquitin thioesterase OTUB1, Proteasome subunit α type 1, Proteasome subunit α type 3, Proteasome subunit β type 4 | researchgate.net |
| Cellular (H9c2 cardiomyocytes) | Angiotensin II-induced hypertrophy | Downregulated protein expression | Postn, TGF-β/NF-κB pathway proteins, ANP, BNP, β-MHC | aip.org |
| Cellular (HT-22 neurons) | Glutamate exposure | Attenuated decrease in protein expression and preserved cell viability | Protein phosphatase 2A subunit B (PP2A subunit B) | nih.gov |
| Cellular (SH-SY5Y cells) | 6-OHDA-induced apoptosis | Inhibited activation of pro-apoptotic proteins and elevated anti-apoptotic factors | Bax, caspase-3 (inhibited); Bcl-2 (elevated) | mdpi.com |
| Animal (Diabetic rats) | Streptozotocin-induced diabetes | Suppressed inflammatory response and increased antioxidant enzymes | F4/80+, CD68+ macrophages (suppressed); SOD, CAT, GSH-Px, GST (increased) | mdpi.com |
Inhibition of Amyloid Plaque Formation by BACE1 Inhibition
The formation of amyloid plaques is a pathological hallmark of Alzheimer's disease (AD) and is intricately linked to the proteolytic processing of the amyloid precursor protein (APP) nih.govmdpi.comdzne.de. The initial and rate-limiting step in the amyloidogenic pathway, which leads to the generation of amyloid-beta (Aβ) peptides that aggregate into plaques, is mediated by beta-site APP cleaving enzyme 1 (BACE1) mdpi.comdzne.de. Consequently, inhibiting BACE1 activity is considered a promising therapeutic strategy to reduce the production and accumulation of Aβ peptides mdpi.comdzne.debiotech-asia.org.
Research conducted in both cellular and animal models has explored the potential of chlorogenic acid to inhibit BACE1 and thereby reduce amyloid plaque formation. In vitro studies have indicated that chlorogenic acid possesses inhibitory activity against BACE1 nih.govfrontiersin.org. Furthermore, in animal models of AD, treatment with chlorogenic acid has been correlated with a reduction in Aβ deposition nih.govfrontiersin.orgresearchgate.net.
For example, in APP/PS1 transgenic mice, a model for AD, intervention with chlorogenic acid was found to reverse the deposition of Aβ nih.gov. This effect was accompanied by neuroprotective benefits and the preservation of hippocampal neuronal cells nih.gov. While the underlying mechanisms are likely multifaceted, the inhibition of BACE1 is a significant factor in reducing Aβ production mdpi.combiotech-asia.org.
Studies have demonstrated that chlorogenic acid can influence pathways that regulate BACE1 expression. In both in vitro and AD animal models, chlorogenic acid has been associated with the downregulation of BACE1 expression, potentially through the activation of the SIRT1 signaling pathway frontiersin.org. SIRT1 expression has been reported to exhibit a negative correlation with BACE1 levels frontiersin.org.
While some research focuses on the direct enzymatic inhibition of BACE1 by chlorogenic acid, other studies emphasize its role in modulating the expression of BACE1 or upstream regulatory factors, such as PGC-1α frontiersin.org. An increase in PGC-1α expression in response to chlorogenic acid has been observed, which in turn may contribute to the inhibition of BACE1 expression frontiersin.org.
The reduction in Aβ deposition and protofibrillar Aβ species in AD model mice following intervention with chlorogenic acid (e.g., at a dose of 50 mg/kg/d) has been documented nih.gov. In cellular studies utilizing SH-SY5Y cells, chlorogenic acid and its derivatives have shown the capacity to counteract the aggregation of Aβ42 nih.gov.
These findings from cellular and animal models collectively support the potential of chlorogenic acid to interfere with amyloid plaque formation, at least in part, through mechanisms involving the inhibition or downregulation of BACE1 activity and the modulation of associated signaling pathways.
Structural Modifications and Synthetic Approaches for Chlorogenic Acid Derivatives
Chemical Synthesis Strategies for Chlorogenic Acid and its Derivatives
Chemical synthesis of chlorogenic acid and its derivatives presents challenges due to the presence of multiple hydroxyl groups and a carboxyl group in quinic acid, along with the reactive functionalities in the hydroxycinnamic acid moiety. researchgate.net Early synthesis methods, such as the acid chloride method, often suffered from low yields. google.com More recent approaches have focused on improving efficiency and selectivity. researchgate.net
Selective Synthesis Using Protecting Groups
Selective synthesis strategies often employ protecting groups to control the esterification position on the quinic acid molecule. nbn-resolving.orgconstructor.university By selectively protecting certain hydroxyl groups and the carboxyl group of quinic acid, chemists can direct the acylation reaction to a specific hydroxyl group. One reported efficient synthesis of chlorogenic acid utilized quinic acid bisacetonide as a key intermediate, where specific hydroxyl and carboxyl groups were protected, leaving the 3-OH group free for esterification with caffeic acid chloride. researchgate.netcapes.gov.br Subsequent deprotection under acidic conditions yielded chlorogenic acid. researchgate.netcapes.gov.br Efficient orthogonal protecting group strategies have been developed for both the alcohol and carboxylic acid functionalities of the quinic acid moiety and the phenolic hydroxyls of the hydroxycinnamate moiety to achieve selective acylation. constructor.university
Synthesis of Mono-acyl Chlorogenic Acids and Esters
Mono-acyl chlorogenic acids are formed by the esterification of one molecule of a hydroxycinnamic acid with one hydroxyl group of quinic acid. The position of the acyl group on the quinic acid core (1-, 3-, 4-, or 5-positions) leads to different isomers, such as 3-caffeoylquinic acid (the most common isomer, often referred to as chlorogenic acid), 4-caffeoylquinic acid, and 5-caffeoylquinic acid. mdpi.comnbn-resolving.orguea.ac.ukrsc.org Synthesis of specific mono-acyl isomers can be achieved using selective protection strategies or enzymatic transesterification with specific enzymes and protected acyl donors. nbn-resolving.orggoogle.com For instance, enzymatic transesterification using vinyl ester of O,O-diacetylcaffeic acid as the acyl donor in the presence of quinic acid or quinic acid methyl ester has been explored for the synthesis of specific monocaffeoylquinic acid isomers. google.com
Synthesis of Di-acyl and Poly-acyl Chlorogenic Acids
Di-acyl and poly-acyl chlorogenic acids contain two or more hydroxycinnamoyl moieties esterified to the quinic acid core. Examples include dicaffeoylquinic acids (diCQAs), feruloylquinic acids (FQAs), and p-coumaroylquinic acids (p-CoQAs). mdpi.comuea.ac.uknih.gov The synthesis of di-acyl chlorogenic acids has been successfully achieved, often employing protection and deprotection strategies similar to those used for mono-acylated forms. nbn-resolving.orggoogle.com Poly-acyl chlorogenic acids can also be synthesized from quinic acid or quinic acid lactones under appropriate conditions. nbn-resolving.org While enzymatic synthesis of diCQAs from 5-CQA and caffeoyl CoA mediated by hydroxycinnamoyl-CoA quinate/shikimate hydroxycinnamoyltransferase (HCT) has been observed in plants, the enzymes responsible for the synthesis of more complex poly-acyl esters in plants are not fully identified. uea.ac.uknih.gov
Biosynthetic Engineering for Chlorogenic Acid Production
Microbial cell factories offer a promising and sustainable alternative to plant extraction and chemical synthesis for chlorogenic acid production. nih.govacs.org Biosynthetic engineering involves modifying microorganisms to produce chlorogenic acid and its derivatives through the reconstruction and optimization of metabolic pathways. nih.govnih.gov
Microbial Biocatalysis (e.g., Engineered Escherichia coli)
Engineered Escherichia coli has been widely explored for the production of chlorogenic acid and its precursors. nih.govacs.orgjmb.or.krfrontiersin.orgjmb.or.krresearchgate.net Chlorogenic acid is a conjugate of caffeic acid and quinic acid. jmb.or.kr Biosynthesis in E. coli typically involves reconstructing the pathway that converts glucose or other simple carbon sources into these precursors and subsequently into chlorogenic acid. nih.govjmb.or.krjmb.or.kr
One approach involves using two different E. coli strains: one engineered to synthesize caffeic acid from glucose and the other to synthesize chlorogenic acid from caffeic acid and quinic acid. jmb.or.krjmb.or.krresearchgate.net This modular approach can help balance metabolic flux and avoid competition for precursors. nih.gov Studies have reported successful synthesis of chlorogenic acid using engineered E. coli, with yields reaching up to 78 mg/L in some approaches and significantly higher titers (up to 2789.2 mg/L in a 5 L fermenter) achieved through modular pathway optimization, cofactor engineering, and enzyme design. nih.govjmb.or.krjmb.or.krresearchgate.net
Plant Tissue Culture Approaches and Elicitor Treatments (e.g., Methyl Jasmonate)
Plant tissue culture offers a controlled environment to study and manipulate the production of secondary metabolites like chlorogenic acid. Elicitors, such as methyl jasmonate (MeJA), are signaling molecules that can induce defense responses in plants, often leading to increased accumulation of these compounds. scielo.brmdpi.comnih.gov
Studies have demonstrated that treatment with methyl jasmonate can significantly enhance the production of chlorogenic acid in various plant cell and organ cultures. For instance, in embryogenic suspension cultures of Eleutherococcus senticosus, treatment with 200 µM MeJA resulted in a 3.9-fold increase in chlorogenic acid yield compared to controls. redalyc.org Similarly, MeJA has been shown to stimulate the accumulation of phenolic acids, including chlorogenic acid, in Eryngium planum shoot cultures. bibliotekanauki.pl Optimized conditions, such as specific MeJA concentrations and treatment durations, have been investigated to maximize chlorogenic acid production in these in vitro systems. scielo.brredalyc.orgbibliotekanauki.pl
Table 1: Effect of Methyl Jasmonate on Chlorogenic Acid Production in Plant Cultures
| Plant Species | Culture Type | Methyl Jasmonate Concentration | Fold Increase in CGA Yield (vs Control) | Reference |
| Eleutherococcus senticosus | Embryogenic Suspension Culture | 200 µM | 3.9 | redalyc.org |
| Eryngium planum | Shoot Culture | 100 µM (48h treatment) | ~4.5 (Total phenolic acids) | bibliotekanauki.pl |
| Gardenia jasminoides | Cell Suspension Culture | 200 µM | Maximum content of total CGA and derivatives | nih.gov |
| Eleutherococcus koreanum | Adventitious Root Culture | 50 µM (1 week treatment) | Optimal for CGA production | mdpi.com |
These findings highlight the potential of using methyl jasmonate elicitation in plant tissue culture as a strategy to enhance the sustainable production of chlorogenic acid and its derivatives. scielo.brredalyc.org
Design and Synthesis of Novel Chlorogenic Acid Derivatives
The chemical synthesis of chlorogenic acid derivatives allows for the creation of novel compounds with tailored structures and potentially improved properties. researchgate.netnih.gov Researchers have designed and synthesized various derivatives by modifying different parts of the chlorogenic acid molecule. mdpi.comnih.gov
One approach involves the esterification of the quinic acid moiety with different cinnamoyl substituents or the modification of the carboxyl group. mdpi.comconstructor.university For example, novel caffeoylquinic acid derivatives have been synthesized by appending various amines to the 1-position carboxyl group of chlorogenic acid. mdpi.com Another synthetic method involves the reaction of a phenylacrylic acid compound with a protected quinic acid compound under specific condensation and hydrolysis conditions. google.com
Structure-Activity Relationship Studies of Derivatives
Understanding the relationship between the chemical structure of chlorogenic acid derivatives and their biological activity is fundamental for rational drug design and optimization. researchgate.netnih.gov Structure-activity relationship (SAR) studies explore how modifications to the core chlorogenic acid structure impact its various biological effects. researchgate.netnih.govnih.govnih.gov
SAR analysis of chlorogenic acid derivatives has been conducted in relation to different biological activities, including antioxidant, anti-inflammatory, and hypolipidemic effects. researchgate.netnih.govmdpi.comnih.gov For instance, studies on caffeoylquinic acid derivatives have shown that specific modifications, such as the introduction of a propargyl group in amide derivatives, can positively impact their lipid-lowering effects. mdpi.com
Quantitative structure-activity relationship (QSAR) analysis has also been applied to investigate the potential sensitization effects of chlorogenic acid and its isomers. These studies suggest that chemical structure factors, including atomic mass, electronegativity, atom shape and size, atom distribution, atomic weight, and atomic polarizabilities, are significantly correlated with the sensitization potential of CGA and its isomers. nih.gov This indicates that even subtle structural differences among isomers can lead to variations in biological activity. nih.gov
SAR studies on α-glucosidase inhibitory activity of mono- and diketal/acetal (B89532) derivatives of chlorogenic acid revealed that diketal derivatives generally showed more potent inhibitory activity than monoketals. acs.org Furthermore, the orientation of alkyl chains in acetal derivatives was found to influence their potency. acs.org
Preliminary SAR analysis related to urease enzyme inhibition and free radical scavenging activity of synthesized chlorogenic acid derivatives indicated that almost all synthesized derivatives showed good potential in both activities compared to the parent compound. nih.gov The phenolic moiety has been suggested to be important for the antioxidant and urease inhibition properties of these derivatives. nih.gov
These SAR studies provide valuable insights into the structural features critical for the desired biological activities of chlorogenic acid derivatives, guiding the design of more potent and stable compounds. researchgate.netnih.govmdpi.comnih.gov
Analytical Methodologies for Chlorogenic Acid and Its Metabolites
Chromatographic Techniques
Chromatography serves as a primary tool for the analysis of chlorogenic acid and its metabolites, allowing for the resolution of these compounds from complex mixtures. Various chromatographic methods have been developed and applied, each offering specific advantages depending on the sample type and the target analytes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of chlorogenic acid and related compounds due to its versatility, sensitivity, and ability to handle complex samples. HPLC methods for chlorogenic acid often utilize reversed-phase columns and involve mobile phases typically composed of water or a buffer system in combination with organic solvents such as methanol (B129727) or acetonitrile (B52724). Detection is commonly achieved using UV or diode array detectors (DAD) scholarsresearchlibrary.comlongdom.orgscielo.brglsciences.comnih.gov.
Research findings highlight the application of HPLC in quantifying chlorogenic acid in various matrices, including coffee extracts and medicinal plants scholarsresearchlibrary.comlongdom.orgscielo.br. For instance, an HPLC method using a C18 column with an isocratic elution of potassium dihydrogen orthophosphate and acetonitrile was developed and validated for the quantification of chlorogenic acid in Coffea arabica extract scholarsresearchlibrary.com. This method demonstrated good linearity, specificity, precision, and accuracy scholarsresearchlibrary.com. Another study utilized RP-HPLC-DAD for the quantification of chlorogenic acid, rosmarinic acid, and caffeic acid in Thai medicinal plants, employing a mobile phase of phosphoric acid in water and methanol scielo.brscielo.br.
Table 1: Examples of HPLC Methods for Chlorogenic Acid Analysis
HPLC with UV Detection
HPLC coupled with UV detection is a common and effective method for the analysis of chlorogenic acid due to its strong absorbance in the UV region scholarsresearchlibrary.comsielc.comgimitec.comturkjps.orgoup.comakjournals.commasonaco.org. The UV maximum absorbance for chlorogenic acid is typically around 274 nm or 325-350 nm, depending on the solvent and pH scholarsresearchlibrary.comscielo.brturkjps.orgoup.comakjournals.comkeypublishing.org. Selecting an appropriate wavelength allows for sensitive and specific detection, minimizing interference from other compounds in the sample matrix scholarsresearchlibrary.com.
Studies have demonstrated the successful application of HPLC-UV for quantifying chlorogenic acid in various samples, including coffee, sweet potato leaves, and medicinal plants scholarsresearchlibrary.comgimitec.comturkjps.orgakjournals.commdpi.com. For instance, a method for analyzing chlorogenic acid in coffee utilized UV detection at 280 nm gimitec.com. Another method for determining chlorogenic acid in Viburnum tinus and Viburnum orientale used spectrophotometric detection at 330 nm with a linear range of 0.7237-500 µg/mL turkjps.org. A rapid resolution liquid chromatography (RRLC) method with UV-DAD detection for chlorogenic acid in green coffee was developed, using a wavelength of 325 nm akjournals.com. This method showed excellent linearity and good recovery rates akjournals.com.
HPLC-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS)
HPLC coupled with Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a powerful hyphenated technique offering high sensitivity, selectivity, and structural information for the analysis of chlorogenic acid and its metabolites scielo.brnih.govmdpi.comresearchgate.netresearchgate.net. ESI-MS/MS allows for the detection of target compounds based on their mass-to-charge ratio and characteristic fragmentation patterns, making it particularly useful for analyzing complex biological matrices or identifying metabolites nih.govmdpi.comresearchgate.net.
This technique has been employed for the simultaneous analysis of various chlorogenic acids, including caffeoylquinic acids (CQAs), feruloylquinic acids (FQAs), and dicaffeoylquinic acids (dCQAs), as well as their metabolites like caffeic acid and ferulic acid, in human plasma nih.gov. LC-ESI-MS/MS methods often utilize reversed-phase separation with gradient elution and operate in negative ion mode for the detection of deprotonated molecular ions nih.govmdpi.com. Specific precursor and product ions are selected for multiple reaction monitoring (MRM) to ensure accurate quantification and identification nih.govmdpi.com. For example, in the analysis of sweet potato leaf extracts, CGA was identified by a precursor ion at m/z 353 and a fragment ion at m/z 191, while dicaffeoylquinic acids showed a parent ion at m/z 515 and a product ion at m/z 353 mdpi.com.
Table 2: Examples of HPLC-ESI-MS/MS Applications for Chlorogenic Acid and Metabolites
Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of chlorogenic acid and its metabolites due to their polar nature scholarsresearchlibrary.comlongdom.orgscielo.brnih.govsielc.comturkjps.orgsielc.comfrontiersin.orgnih.gov. In RP-HPLC, the stationary phase is non-polar (typically a C18 or C8 column), and the mobile phase is more polar, usually a mixture of water or an aqueous buffer with an organic solvent scholarsresearchlibrary.comlongdom.orgscielo.brnih.govsielc.comturkjps.orgsielc.comfrontiersin.orgnih.gov. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Numerous studies have successfully applied RP-HPLC for the quantification of chlorogenic acid in various samples, including coffee, medicinal plants, and biological fluids scholarsresearchlibrary.comscielo.brnih.govturkjps.orgfrontiersin.orgnih.gov. Methods often involve gradient or isocratic elution with mobile phases containing acetonitrile or methanol and an acidic modifier like phosphoric acid or formic acid to improve peak shape and separation scholarsresearchlibrary.comlongdom.orgscielo.brsielc.comturkjps.orgsielc.comfrontiersin.orgnih.gov. For instance, a RP-HPLC method for simultaneous determination of chlorogenic acid, arctiin, and forsythin in Chinese traditional medicines used a C18 column with a gradient elution of acetic acid and methanol nih.gov. Another RP-HPLC-DAD method for phenolic compounds in Adiantum capillus-veneris leaves identified chlorogenic acid using a binary gradient system of methanol-water-acetic acid frontiersin.org.
Gel Permeation Chromatography with UV Monitoring
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size. While less common than RP-HPLC for routine analysis of individual chlorogenic acids, GPC coupled with UV monitoring has been used, particularly in earlier studies or for separating chlorogenic acid from larger molecules like proteins or polysaccharides nih.govbme.huwipo.intgoogle.com.
In GPC, molecules are separated as they pass through a porous stationary phase. Larger molecules elute first as they cannot enter the pores, while smaller molecules penetrate the pores and have a longer retention time. UV detection is used to monitor the elution of compounds that absorb UV light, such as chlorogenic acid bme.hu. Research has indicated that chlorogenic acid, being a relatively small molecule, typically elutes later than larger compounds bme.hu. Some studies have explored the use of GPC on modified polysaccharides like dextrans for the separation and production of chlorogenic acid from plant extracts wipo.intgoogle.com. UV monitoring at wavelengths where chlorogenic acid absorbs, such as 328 nm, is employed for detection bme.hu.
Gas Chromatography (GC)
Gas Chromatography (GC) is generally less suitable for the direct analysis of highly polar and relatively non-volatile compounds like chlorogenic acid compared to HPLC. Chlorogenic acid requires derivatization to increase its volatility and thermal stability before GC analysis researchgate.netumlub.pl. Derivatization involves chemically modifying the compound, typically by silylation or esterification, to make it amenable to separation on a GC column.
Despite the need for derivatization, GC, often coupled with Mass Spectrometry (GC-MS), has been used for the analysis of phenolic compounds, including chlorogenic acid, in complex matrices researchgate.netumlub.plnih.gov. GC-MS provides both separation and identification capabilities based on retention time and mass fragmentation patterns researchgate.netumlub.pl. However, studies utilizing GC-MS for phenolic compounds in plant extracts have sometimes reported chlorogenic acid in trace amounts compared to other phenolic acids or flavonoids, potentially due to challenges in extraction, derivatization efficiency, or thermal degradation researchgate.netcapes.gov.br. For instance, a GC-MS analysis of phenolic compounds in Carica papaya leaves detected chlorogenic acid in trace amounts after derivatization researchgate.netcapes.gov.br.
Table 3: Example of GC-MS Application for Chlorogenic Acid Analysis
Derivatization for GC Analysis
Gas Chromatography (GC) is a powerful separation technique, but the relatively low volatility and thermal instability of phenolic acids like chlorogenic acid often require derivatization prior to analysis. Silylation is a commonly employed derivatization method for polyphenols before GC analysis. asianpubs.org Studies have shown that using acetone (B3395972) as a solvent can accelerate the silylation reaction, potentially reducing the reaction time significantly. asianpubs.org For instance, when analyzing chlorogenic acid, rutin, and scopoletin, silylation in acetone allowed the reaction to occur at room temperature with a reduced reaction time, potentially within 5 minutes. asianpubs.org A mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) (99:1) has been used as a derivatizing reagent for the GC-MS analysis of polyphenols, including chlorogenic acid, in samples like tobacco. asianpubs.org This approach has demonstrated good quantitative results with low limits of detection and acceptable relative standard deviations and recoveries. asianpubs.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isomer Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a crucial technique for the analysis of chlorogenic acid isomers due to its ability to separate closely related compounds and provide structural information through mass analysis. LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS or MSⁿ), allows for the differentiation and identification of various CGA isomers, including positional and geometrical isomers. acs.orgnih.govresearchgate.net
LC-MSⁿ techniques, such as LC-ion trap (IT)-MS, have been utilized to develop hierarchical keys for differentiating acyl-quinic acids based on their fragmentation patterns under mild conditions. nih.govresearchgate.net This approach enables the confident assaying of most CGA regio-isomers even when standards for all isomers are not available. acs.orgnih.gov Fragmentation patterns, facilitated by 1,2-acyl participation, are key to distinguishing isomers like 4-acyl and 3-acyl chlorogenic acids from 5-acyl chlorogenic acids. acs.org
Ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) and UHPLC-Q-Exactive Orbitrap MS are advanced LC-MS techniques offering high sensitivity and resolution for screening and quantifying CGA compounds. nih.govnih.gov These methods can provide accurate mass measurements, aiding in the identification of known and unknown CGAs. nih.gov For example, UHPLC-QTOF-MS/MS with in-source collision-induced dissociation (ISCID) has been used to differentiate between positional isomers of chlorogenic acids containing different cinnamoyl moieties, such as caffeoylferuloylquinic acid and coumaroyl-caffeoylquinic acid. nih.gov
LC-MS/MS analysis has been successfully applied to identify and quantify specific CGA isomers like chlorogenic acid (5-CQA), 3,4-dicaffeoylquinic acid (3,4-di-CQA), 3,5-dicaffeoylquinic acid (3,5-di-CQA), and 4,5-dicaffeoylquinic acid (4,5-di-CQA) in various plant extracts. mdpi.comresearchgate.net The identification is based on precursor ions, fragmentation patterns, and retention times. mdpi.com
Data from LC-MS/MS analysis of CGA and CQA isomers in sweet potato leaf extracts illustrates the retention times, parent ions, and characteristic product ions used for their identification and quantification.
| Compound | Retention Time (min) | Parent Ion (m/z) | Product Ions (m/z) |
| Chlorogenic acid (5-CQA) | ~7.5 | [M-H]⁻ 353 | 191, 179, 135 |
| 3,4-di-CQA | ~7.5 | [M-H]⁻ 515 | 353, 191, 179 |
| 3,5-di-CQA | ~7.5 | [M-H]⁻ 515 | 353, 191, 179 |
| 4,5-di-CQA | ~7.5 | [M-H]⁻ 515 | 353, 191, 179 |
Note: Retention times for isomers may be very close and depend on specific chromatographic conditions. The product ions listed are characteristic fragments observed in negative ion mode. mdpi.com
Ion mobility mass spectrometry (IM-MS) and drift tube ion mobility spectrometry-mass spectrometry (DTIMS-MS) represent further advanced technologies that can aid in the differentiation of positional and cis/trans isomers of CGAs. nih.gov
Spectrophotometric Methods
Spectrophotometric methods, particularly UV-Vis spectroscopy, offer a relatively simple and cost-effective approach for the analysis of chlorogenic acid, although they may have limitations in distinguishing individual isomers in complex mixtures.
UV-Vis Spectroscopy
UV-Vis spectroscopy is commonly used for the determination of chlorogenic acid content, especially in samples where it is a major phenolic component. peneliti.netacademicjournals.org Chlorogenic acid exhibits characteristic UV absorption spectra, typically with a maximum absorbance around 320-330 nm, which is related to the caffeoyl moiety. tandfonline.com Some methods utilize detection at wavelengths like 290 nm or 324 nm. academicjournals.org
UV-Vis spectrophotometry can be used for the quantitative analysis of chlorogenic acid based on its absorbance at a specific wavelength and a calibration curve prepared with known concentrations of a chlorogenic acid standard. For example, studies have measured chlorogenic acid content in coffee beans using UV-Vis spectrophotometry at 290 nm. The method involves preparing standard solutions of chlorogenic acid at different concentrations and measuring their absorbance to establish a linear relationship between absorbance and concentration.
UV-Vis spectroscopy has been applied to identify chlorogenic acid in plant extracts by comparing the absorption spectrum of the extract with that of a standard. tandfonline.com Overlaid absorption spectra showing strong absorption peaks at similar wavelengths can indicate the presence of chlorogenic acid in the sample. tandfonline.com
A UV-Vis spectrophotometric method utilizing a potassium ferricyanide-Fe(III) detection system has been developed for chlorogenic acid determination, showing a maximum absorption wavelength at 790 nm under optimal conditions (25 °C and pH 7.0). nih.gov This method demonstrated a wide linear sensing range, good precision, and high recovery rates, with results correlating well with HPLC. nih.gov
Data from a study on the standard absorbance measurement of chlorogenic acid using a UV-Vis spectrophotometer at 290 nm can be presented in a table to show the relationship between concentration and absorbance.
| Concentration (ppm) | Absorbance (at 290 nm) |
| 100 | [Data from source] |
| 200 | [Data from source] |
| 300 | [Data from source] |
| 400 | [Data from source] |
Note: Specific absorbance values would need to be extracted from the source data.
While UV-Vis spectroscopy is useful for total chlorogenic acid content, it may not be adequate for analyzing individual isomers in complex matrices like coffee products where interfering compounds can lead to inflated results. researchgate.net
Electrophoretic Methods
Electrophoretic methods, particularly capillary electrophoresis, offer advantages in terms of speed, efficiency, and low sample volume for the analysis of chlorogenic acid and other phenolic compounds. tandfonline.comcore.ac.uk
Capillary Electrophoresis
Capillary Electrophoresis (CE) is a versatile technique that has been applied for the separation and determination of chlorogenic acid, often in combination with various detection methods. core.ac.uknih.govtandfonline.comnih.gov CE offers high separation efficiency and can be faster than traditional liquid chromatography methods for certain applications. tandfonline.comcore.ac.uk
A simple and rapid capillary electrophoretic method using a mixture of NaH₂PO₄ and Na₂B₄O₇ buffer at pH 7.0 has been developed for the determination of chlorogenic acid along with other compounds like glycyrrhizin (B1671929) and glycyrrhetinic acid. nih.gov This method achieved successful determination within 10 minutes with good linearity, recovery, and relative standard deviations. nih.gov
Capillary electrophoresis with electrochemical detection (CE-ED) has been employed for the simultaneous detection of chlorogenic acid and other bioactive constituents in traditional medicinal preparations. tandfonline.com This hyphenated technique offers high sensitivity and good selectivity for electroactive analytes. tandfonline.com
CE methods have also been developed for the separation of chlorogenic acid isomers. nih.gov For instance, a capillary electrophoresis method using a self-synthesized ionic liquid as a separation selector allowed for the simultaneous separation and determination of five chlorogenic acid isomers: chlorogenic acid (5-CQA), cryptochlorogenic acid (4-CQA), neochlorogenic acid (3-CQA), isochlorogenic acid A (3,4-diCQA), and isochlorogenic acid B (3,5-diCQA). nih.gov This method demonstrated good linearities, limits of detection and quantification, accuracy, and precision for the analyzed isomers. nih.gov
Data on the linearity, limits of detection (LOD), and limits of quantification (LOQ) for chlorogenic acid and its isomers analyzed by capillary electrophoresis can be presented in a table. nih.gov
| Analyte | Linearity (mg/L) | Linear Correlation Coefficient | LOD (µg/ml) | LOQ (µg/ml) |
| Chlorogenic acid | 8.080-129.3 | [Data from source] | [Data from source] | [Data from source] |
| Cryptochlorogenic acid | [Data from source] | 0.9994-0.9998 | 0.6-2.8 | 2.2-9.5 |
| Neochlorogenic acid | [Data from source] | 0.9994-0.9998 | 0.6-2.8 | 2.2-9.5 |
| Isochlorogenic acid A | [Data from source] | 0.9994-0.9998 | 0.6-2.8 | 2.2-9.5 |
| Isochlorogenic acid B | [Data from source] | 0.9994-0.9998 | 0.6-2.8 | 2.2-9.5 |
Note: Specific linearity ranges and LOD/LOQ values for each isomer would need to be extracted from the source data if available and not presented as a range for all isomers. nih.gov
Advanced Analytical Approaches for Structural Elucidation and Quantification
Advanced analytical approaches, particularly hyphenated mass spectrometric techniques, are essential for comprehensive structural elucidation and accurate quantification of chlorogenic acids and their complex mixtures. nih.govnih.govmdpi.com
High-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, coupled with liquid chromatography (LC-HRMS), provides high mass accuracy and resolving power, which is invaluable for identifying and characterizing known and unknown chlorogenic acids and their metabolites in complex biological and plant matrices. nih.govmdpi.com Techniques like UHPLC-Q-Exactive Orbitrap MS allow for both targeted quantification using methods like parallel reaction monitoring (PRM) or selected ion monitoring (SIM) and untargeted comprehensive chemical profiling. nih.gov
Mass spectral data handling approaches, including accurate mass measurements, elemental composition determination, and the use of mass spectral libraries, are critical for the confident identification of chlorogenic acids. mdpi.com Furthermore, studying fragmentation pathways through tandem mass spectrometry (MS/MS or MSⁿ) provides detailed structural information, enabling the differentiation of isomers and the confirmation of proposed structures. acs.orgmdpi.com Hierarchical fragmentation schemes based on LC-MSⁿ data are particularly useful for the systematic identification of chlorogenic acid isomers. acs.org
Beyond mass spectrometry, other advanced techniques contribute to the understanding of chlorogenic acids. Nuclear Magnetic Resonance (NMR) spectroscopy, while not as commonly used for routine quantification of complex mixtures as MS, is a powerful tool for definitive structural elucidation of isolated chlorogenic acid compounds.
Electrochemical sensors based on optimally engineered nanomaterials are also being explored as cost-effective and efficient analytical methods for chlorogenic acid detection, highlighting ongoing research into novel analytical platforms. rsc.org
The identification and quantification of structurally related compounds like chlorogenic acids can be challenging, necessitating the use of reliable advanced analytical techniques to accurately characterize their profiles in various samples. nih.govmdpi.com
Molecular Docking and Molecular Dynamics Simulations (for Enzyme Interactions)
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to investigate the potential interactions between chlorogenic acid or its metabolites and target enzymes. These methods provide insights into binding affinities, interaction modes, and the stability of the resulting complexes, offering a theoretical basis for understanding the biological activities of these compounds at a molecular level.
Molecular docking predicts the preferred orientation (pose) of a ligand (such as CGA) when bound to a receptor (an enzyme) and estimates the binding affinity. Studies have utilized molecular docking to explore the interaction of CGA with various enzymes. For instance, research investigating CGA as a potential inhibitor of glucose-6-phosphate translocase (G6PT), an enzyme involved in glycogen (B147801) storage disease type 1b, employed molecular docking to decipher the intermolecular interactions. The docking score for the CGA-SLC37A4 complex was reported to be higher (-8.2 kcal/mol) compared to the natural substrate glucose-6-phosphate (-6.5 kcal/mol), suggesting a stronger binding interaction. nih.gov Molecular docking has also been applied to study the inhibitory effects of CGA against aldose reductase, an enzyme implicated in diabetic complications. These studies showed that CGA fits well into the active site of aldose reductase and forms hydrogen bonds with key active site residues like Tyr48, His110, and Trp111, as well as Thr113. japsonline.com The average MolDock score for CGA with aldose reductase crystal structures was reported as -119.34 Kcal/mol, with a MolDock Re-rank score of -114.92 Kcal/mol. japsonline.com
Another application of molecular docking and dynamics simulations involves the study of CGA's interaction with human pancreatic lipase (B570770), an enzyme crucial for fat digestion. Computational studies evaluating CGA as a potential alternative treatment for obesity showed favorable docking scores and superior structural stability and flexibility compared to Orlistat, a known pancreatic lipase inhibitor. aphrc.org MD simulations, including analyses of RMSD and Root Mean Square Fluctuations (RMSF), indicated that CGA can maintain its functional integrity when bound to the enzyme. aphrc.orgajchem-a.com Binding mode analysis revealed that CGA formed 9 interactions with human pancreatic lipase, including 6 strong hydrogen bonds. ajchem-a.com The solvent Accessible Surface Area (SASA) analysis during the 100 ns MD simulation suggested that CGA would bind more effectively to the protein complex than Orlistat. ajchem-a.com
Molecular dynamics has also been used to study the interaction of CGA with enzymes like Lactobacillus helveticus chlorogenic acid esterase (ChlE), which hydrolyzes CGA into caffeic and quinic acid. Simulations suggested that the access of CGA to the active site is modulated by hairpin loops, and docking simulations identified specific residues (Gln145 and Lys164) crucial for CGA binding and enzyme turnover. chapman.edu Furthermore, molecular docking has been employed to analyze the binding of CGA against matrix metalloproteinases (MMPs), enzymes involved in various physiological and pathological processes. Docking studies showed that CGA exhibited favorable binding affinities towards MMPs, with free binding energies ranging from -7.431 to -9.32 kcal/mol for different MMP subtypes (MMP 12, 3, 8, and 2, respectively). biointerfaceresearch.com These studies indicate that CGA can fit into the active site pockets of MMPs and interact with active site residues through hydrogen bonding, suggesting potential inhibitory activity. biointerfaceresearch.com Molecular docking has also been used to explore the potential antibacterial mechanism of CGA by investigating its interaction with DNA ligase, suggesting that CGA's antibacterial effect might be due to DNA replication inhibition. acs.org
These computational approaches provide valuable theoretical data on the potential interactions of CGA and its metabolites with various enzymes, guiding further experimental research into their biological roles and therapeutic potential.
Here is an example of how data from docking studies might be presented in a table:
| Enzyme Target | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Glucose-6-phosphate translocase | Chlorogenic acid | -8.2 | Lys29 | nih.gov |
| Glucose-6-phosphate translocase | Glucose-6-phosphate | -6.5 | Lys29 | nih.gov |
| Aldose Reductase | Chlorogenic acid | -119.34 (MolDock Score) | Tyr48, His110, Trp111, Thr113 | japsonline.com |
| Human Pancreatic Lipase | Chlorogenic acid | Favorable (vs Orlistat) | Multiple (6 strong hydrogen bonds) | aphrc.orgajchem-a.com |
| L. helveticus ChlE | Chlorogenic acid | - | Gln145, Lys164 | chapman.edu |
| MMP2 | Chlorogenic acid | -9.32 | - | biointerfaceresearch.com |
| MMP3 | Chlorogenic acid | -8.17 | - | biointerfaceresearch.com |
| MMP8 | Chlorogenic acid | -8.85 | - | biointerfaceresearch.com |
| MMP12 | Chlorogenic acid | -7.431 | - | biointerfaceresearch.com |
| DNA Ligase (1A0I) | Chlorogenic acid | - | - | acs.org |
Note: Docking scores and specific interacting residues can vary depending on the software, force fields, and protein structures used in the simulations.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely used technique for the analysis of chlorogenic acid and its metabolites, particularly when coupled with liquid chromatography (LC-ESI-MS). ESI is a soft ionization method that is well-suited for the analysis of polar and thermally labile compounds like CGAs, producing primarily protonated or deprotonated molecular ions ([M+H]+ or [M-H]-). mdpi.com The coupling with LC provides chromatographic separation of complex mixtures before MS detection, which is crucial for resolving isomeric forms of CGAs and their metabolites.
LC-ESI-MS/MS (tandem mass spectrometry) is particularly powerful for the identification and structural characterization of CGA metabolites. By applying fragmentation to the precursor ions, characteristic product ions are generated, providing structural information. Studies have utilized LC-ESI-MS/MS in negative ion mode, which often provides higher sensitivity for phenolic compounds, to analyze CGA and its metabolites in various matrices, including human plasma and plant extracts. usask.canih.gov
A method using LC-ESI-MS/MS was developed for the simultaneous analysis of nine CGAs (including isomers of caffeoylquinic acids (CQAs), feruloylquinic acids (FQAs), and dicaffeoylquinic acids (dCQAs)) and two metabolites (caffeic acid (CA) and ferulic acid (FA)) in human plasma. nih.gov In this method, deprotonated molecular ions were used as precursor ions, and three diagnostic product ions characteristic of each molecule were selected for qualitative analysis using simultaneous multiple reaction monitoring (MRM). nih.gov For example, CGA (m/z 353) produces a characteristic fragment ion at m/z 191. mdpi.com CQAs with a parent ion at m/z 515 produce a product ion at m/z 353. mdpi.com Isomers like 3,5-dicaffeoylquinic acid, 3,4-dicaffeoylquinic acid, and 4,5-dicaffeoylquinic acid, all having the same parent ion (m/z 515) and product ion (m/z 353), can be differentiated based on their distinct retention times in the chromatographic separation. mdpi.com
LC-ESI-MS/MS has been successfully applied to profile CGA metabolites in biological samples following consumption of CGA-rich products. A study analyzing human plasma after oral ingestion of a green coffee bean extract identified and quantified various CGAs, FQAs, and CA. nih.gov LC-ESI-MS has also been used in metabolomic studies to investigate the metabolic fate of CGAs in animal models. For instance, ultra-high-performance liquid chromatography coupled with linear ion trap-Orbitrap mass spectrometry (UHPLC-LTQ-Orbitrap MS), which utilizes ESI, was employed to profile CGA metabolites in rat urine and plasma. nih.gov This study identified a large number of CGA metabolites, including prototype compounds and metabolites resulting from various biotransformation reactions such as methylation, hydrogenation, demethylation, dehydration, sulfate (B86663) conjugation, glucuronide conjugation, and glycosylation. nih.gov
ESI-MS is also a key technique for analyzing CGA and its isomers in plant extracts. UPLC-QTOF-MS (Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), which uses ESI, has been used to identify structural isomers of CGA in Morus alba leaves based on their parent ion (m/z 353) and characteristic daughter ions (m/z 191, 173, and 179). tandfonline.com Similarly, LC-ESI-MS has been applied to analyze CGA and its derivatives in sweet cherry and Nicotiana tabacum tissues, enabling the identification of various monoacyl-quinic acids, diacyl-quinic acids, and glycosylated forms based on their mass spectra and fragmentation patterns. researchgate.netnih.gov
The sensitivity and versatility of ESI-MS, particularly in tandem MS configurations, make it an indispensable tool for the comprehensive analysis and structural elucidation of chlorogenic acid and its complex array of metabolites in diverse biological and plant samples. mdpi.com
Here is an example of typical fragmentation patterns observed for CGA and some metabolites using ESI-MS/MS (negative ion mode):
| Compound | Precursor Ion (m/z) [M-H]- | Characteristic Product Ions (m/z) | Structural Information Derived | Reference |
| Chlorogenic Acid (CGA) | 353 | 191, 179, 173 | Loss of caffeic acid moiety, fragmentation of quinic acid. | usask.camdpi.comtandfonline.com |
| Caffeoylquinic Acids | 515 | 353 | Loss of a caffeoyl moiety, indicating a CQA isomer. | mdpi.com |
| Caffeic Acid (Metabolite) | 179 | 135 | Loss of CO2. | d-nb.info |
| Ferulic Acid (Metabolite) | 193 | - | - | - |
| Dicaffeoylquinic Acids | 515 | 353 | Loss of a caffeoyl moiety, indicating a dCQA isomer. | mdpi.com |
| Caffeoylglycoside | 341 | 179, 135 | Loss of a glucosyl residue, fragmentation of caffeic acid. | d-nb.info |
| Feruloylglycoside | 355 | 175, 295, 235 | Loss of a glycosyl residue, internal sugar fragmentations. | nih.gov |
Note: Fragmentation patterns can be influenced by collision energy and instrument type.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another ionization technique that has found applications in the analysis of various molecules, including some metabolites. While historically more prominent for larger biomolecules like proteins and peptides, advancements in matrices and methodologies have extended its utility to smaller molecules, including metabolites. pnas.org
MALDI-MS involves embedding the analyte within a crystalline matrix material, which absorbs laser energy and facilitates the transfer of charge to the analyte, leading to ionization. The ions are then detected by a mass analyzer, often a time-of-flight (TOF) analyzer, which separates ions based on their mass-to-charge ratio. pnas.org
Compared to ESI, conventional MALDI matrices can produce significant interfering ions in the low-mass region (<500 Da), which can complicate the analysis of small metabolites like CGA and its derivatives. pnas.org This "forest of ions" from the matrix can obscure the signals from the analytes in this mass range. pnas.org However, research is ongoing to develop new "ionless matrices" or optimize existing ones and ionization protocols to minimize this interference and improve the detection of small molecules by MALDI-MS. pnas.org
Despite these challenges, MALDI-MS offers potential advantages, such as high throughput and the ability to directly analyze samples with minimal preparation, including tissue imaging. pnas.org While specific detailed research findings focusing solely on the application of MALDI-MS for the analysis of chlorogenic acid and its metabolites in isolation are less abundant in the provided search results compared to ESI-MS studies, the general principles and advancements in MALDI-MS for small molecule analysis are relevant.
The development of rational protocols for matrix selection based on acid-base theory has shown promise in reducing matrix-related interference and expanding the applicability of MALDI-MS to metabolomics. pnas.org These approaches aim to select matrices that efficiently ionize the target metabolites while generating minimal background ions in the relevant mass range. pnas.org
While the provided search results highlight the use of MALDI-MS for broader metabolomic studies and the challenges associated with analyzing small molecules, a specific detailed application focused exclusively on the MALDI-MS analysis of chlorogenic acid and its metabolites with detailed research findings was not prominently featured. However, the general capabilities of MALDI-MS for metabolite analysis suggest its potential for future applications in this area, particularly with ongoing developments in matrix technology and instrumentation aimed at improving sensitivity and reducing interference in the low-mass range. pnas.org
Given the limited specific data on MALDI-MS applied solely to CGA and its metabolites within the provided search results, a detailed data table for this section is not feasible based only on the provided information. The search results primarily discuss MALDI-MS in the context of general metabolomics challenges and advancements for small molecule analysis.
Biological Roles of Chlorogenic Acid in Plants
Role as a Plant Secondary Metabolite
As a secondary metabolite, chlorogenic acid is not directly involved in the primary processes of plant growth and development but plays a crucial role in the plant's interaction with its environment. researchgate.netmdpi.commdpi.com Its biosynthesis and accumulation are influenced by both endogenous factors, such as genetic background and developmental stage, and exogenous factors, including light, temperature, salinity, and microbial interactions. mdpi.com CGA is widely distributed across different plant species, with variations in its primary composition and structure. mdpi.com For example, 5-caffeoylquinic acid (5-CQA) is a dominant CGA component in coffee and Solanaceae crops. mdpi.com
Contribution to Plant Stress Responses
Chlorogenic acid significantly enhances plant resistance to adverse conditions, including biotic and abiotic stresses. mdpi.commdpi.com Its accumulation often increases in response to attack and during resistance responses. researchgate.net
Defense Against Pests and Herbivores
Chlorogenic acid is an effective defense molecule against a broad range of insect herbivores. researchgate.netfrontiersin.org It can negatively affect the feeding behavior, growth, development, and reproduction of plant pests, a phenomenon known as antibiosis, and can even be lethal to some insect species. researchgate.net Studies have shown the strong anti-nutritive properties of CGA against various herbivores, including the tomato fruitworm (Heliothis zea), Spodoptera exigua, S. litura, and Trichobaris mucorea in solanaceous plants. researchgate.net Infestation by insects like Cylas formicarius and Spodoptera litura has been shown to elevate CGA content in plants like Ipomoea batatas and Solanum lycopersicum, conferring antagonistic effects against these herbivores. mdpi.com Low concentrations of chlorogenic acid in plant leaves have been linked to increased susceptibility to insect attack. researchgate.net
Resistance to Pathogens (Antifungal, Antimicrobial Effects)
Chlorogenic acid exhibits antifungal and antimicrobial properties, contributing to plant resistance against pathogens. researchgate.netresearchgate.netconicet.gov.ar It has been reported to be active against various plant pathogenic fungi, such as Fusarium nucleatum, Colletotrichum capsici, Alternaria dianthi, Botrytis cinerea, and Cercospora sojina, by completely preventing spore germination or inhibiting fungal growth. conicet.gov.arresearchgate.net CGA can induce fungal cell lysis and causes early membrane permeabilization of spores. conicet.gov.ar Its antimicrobial activity has also been noted against bacteria. researchgate.netresearchgate.net Polyphenol oxidase (PPO) in plants can strengthen defense; when pathogens damage plant membranes, chlorogenic acid produced from phenols creates an unfavorable environment for the pathogen, restricting its spread. mdpi.com
Enhancement of Tolerance to Abiotic Stress (e.g., UV light, Cold, High Temperature, Salinity)
Chlorogenic acid plays vital roles in plant resistance mechanisms to abiotic stresses, including heavy metal, cold, heat, ultraviolet (UV) light, drought, and salinity. techscience.comresearchgate.net It helps plants counteract the harmful effects of adverse environments. techscience.com CGA is effective in neutralizing reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components under stress conditions. researchgate.netnih.gov By decreasing membrane peroxidation, CGA helps maintain cell membrane integrity and function under stress. researchgate.net
Studies have demonstrated that chlorogenic acid synthesis pathways are activated in response to various abiotic stresses, particularly UV radiation stress. researchgate.net Elevated levels of CGAs in transgenic tomato plants have shown increased protection from harmful UV light. oup.com Chlorogenic acid also contributes to cold tolerance in plants like citrus fruits and apple trees. mdpi.comnih.gov The accumulation of endogenous phenolic acids like CGA is a mechanism of plant tolerance against temperature stress (heat and chilling), salinity, and heavy metal toxicity. nih.govnih.govmdpi.com
Influence on Plant Growth and Development
Chlorogenic acid affects organogenesis and acts as a growth regulator in plants. researchgate.netresearchgate.net
Organogenesis
Chlorogenic acid has a potential role in shoot, root, and root hair development. researchgate.net Research on Hypericum perforatum revealed that shoot differentiation from callus tissues is accompanied by the onset of CGA production. researchgate.netnih.gov While lower concentrations of CGA may not significantly affect shoot organogenesis, higher concentrations can significantly reduce this process in a concentration-dependent manner. researchgate.netnih.gov The effect of chlorogenic acid on plant growth and organogenesis may be dose-dependent, with high levels potentially showing a growth inhibition effect. researchgate.net
Shoot, Root, and Root Hair Development
Chlorogenic acid has been shown to influence plant organogenesis, including the development of shoots, roots, and root hairs. Research indicates that CGA has a potential role in the de novo organogenesis of Hypericum perforatum. Experiments involving culturing root explants on media supplemented with CGA revealed concentration-dependent effects on shoot organogenesis. Lower concentrations (below 10.0 mg l⁻¹) did not significantly affect shoot organogenesis, while higher concentrations led to a significant reduction in a concentration-dependent manner. researchgate.netnih.gov
While CGA supplementation alone did not affect the production of lateral roots and root hairs in Hypericum perforatum, a concentration-dependent positive correlation was observed when α-naphthaleneacetic acid (NAA) was also present in the medium. researchgate.netnih.gov Inhibiting phenylalanine ammonia (B1221849) lyase (PAL), an enzyme involved in CGA biosynthesis, significantly affected the induction of shoots, lateral roots, and root hairs. The addition of an optimum concentration of CGA partially restored these organogenic processes. researchgate.netnih.gov
In lettuce seedlings (Lactuca sativa L.), CGA has been identified as a factor that facilitates root hair formation. researchgate.netoup.com Decapitation of shoots, which reduced the CGA content in the roots, inhibited root hair formation induced by a low pH medium. researchgate.netoup.com Adding shoot extract, containing CGA, to the medium of isolated roots partially restored root hair formation. researchgate.netoup.com Exogenous application of CGA also induced root hair formation in decapitated lettuce seedlings at pH 4.0 and in intact seedlings at pH 6.0, with an optimum concentration identified at 10⁻⁵ M. researchgate.netoup.com The application of a CGA biosynthesis inhibitor also reduced root hair formation, which was subsequently restored by adding exogenous CGA, suggesting CGA's essentiality for this process in lettuce seedlings. researchgate.netoup.com
Studies on wheat (Triticum aestivum) seedlings have shown that moderate concentrations of CGA can promote primary root growth, aligning with observations in lettuce. onlinesciencepublishing.com However, high concentrations of CGA were found to inhibit root growth. onlinesciencepublishing.com This inhibitory effect at high concentrations may be linked to a decrease in hydrogen peroxide (H₂O₂) content at root tips, potentially mediated by increased peroxidase (POD) activity, as H₂O₂ is known to play a role in root tip growth. onlinesciencepublishing.com
Fruit Ripening
Chlorogenic acid is a principal component of polyphenols in various climacteric fruits, including apples and loquats. plos.orgfrontiersin.orgnih.gov Its content can change significantly during fruit ripening and senescence. frontiersin.orgmdpi.com
In apple ('Golden Delicious') pulp discs, treatment with exogenous chlorogenic acid significantly reduced ethylene (B1197577) production and respiration rate, both of which are indicators of ripening and senescence. plos.orgnih.govnih.gov This treatment also enhanced firmness and soluble solids content, suggesting that CGA can retard the senescence of apple pulp discs. plos.orgnih.govnih.gov Proteomics analysis revealed that CGA treatment affected the expression of several key proteins correlated with fruit ripening and senescence, including a remarkable reduction in levels and enzymatic activities of lipoxygenase, β-galactosidase, and NADP-malic enzyme, all known promoters of ripening and senescence. plos.orgnih.govnih.gov
In loquat fruit, chlorogenic acid is a major phenolic compound. frontiersin.org During loquat fruit development and ripening, the total phenolic content, including CGA, can change. frontiersin.org Neochlorogenic acid is the major phenolic in young loquat fruit, and its content decreases with ripening, while chlorogenic acid content shows similar changes and becomes predominant in ripe fruit of certain cultivars. frontiersin.org The activities of key enzymes involved in CGA biosynthesis, such as phenylalanine ammonia lyase (PAL) and hydroxycinnamoyl CoA: quinate hydroxycinnamoyl transferase (HQT), have been shown to correlate with the variations in chlorogenic acid content during loquat fruit development and ripening. frontiersin.org
In tomatoes (Solanum lycopersicum L.), chlorogenic acid is among the most important phenolic compounds, and its content decreases markedly as the fruit matures and during postharvest ripening. mdpi.com Exogenous application of CGA to tomato fruit has been explored as a postharvest treatment to maintain quality and mitigate chilling injury. mdpi.com Treatments with different concentrations of CGA effectively delayed weight loss and maintained fruit firmness, with optimal results observed at 50 mg L⁻¹. mdpi.com This effect may be due to CGA's role in regulating senescence-related enzyme activities and increasing the antioxidant balance in plant cells. mdpi.com
Precursor in Flavonoid and Lignin (B12514952) Biosynthesis
Chlorogenic acid is a key intermediate metabolite in the biosynthesis of both flavonoids and lignin, two important classes of plant secondary metabolites. wikipedia.orgnih.govmdpi.comresearchgate.net The biosynthesis of CGA occurs through the phenylpropanoid pathway. researchgate.netfrontiersin.orgacs.org
In the phenylpropanoid pathway, p-coumaroyl-CoA serves as a synthetic substrate for both flavonoids and chlorogenic acid. mdpi.com Enzymes like hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HCT) and hydroxycinnamoyl-CoA quinate transferase (HQT) are key in channeling intermediates towards either lignin or CGA biosynthesis. researchgate.net HCT primarily directs p-coumaroyl-CoA towards lignin synthesis, while HQT directs it towards CGA biosynthesis. researchgate.net
Chlorogenic acid is synthesized from caffeic acid and quinic acid. wikipedia.orgcdnsciencepub.com Several biosynthetic routes for CGA have been proposed, and their relative importance can vary among species. mdpi.commdpi.com One pathway involves HQT catalyzing the condensation of quinic acid and caffeoyl CoA. mdpi.commdpi.com Another pathway involves hydroxycinnamoyl-D-glucose quinatehydroxycinnamoyltransferase (HCGQT) generating CGA from caffeoyl glucose and quinic acid. mdpi.com Studies in potato tuber suggest that CGA production occurs via p-coumaroyl-CoA, utilizing HQT. acs.org CGA can also be a precursor of caffeoyl-CoA, which, via caffeoyl-CoA O-methyltransferase (CCoAOMT), leads to feruloyl-CoA, a compound required for lignin and suberin biosynthesis. acs.org This indicates a potential remobilization of CGA towards suberin synthesis. acs.org
In coffee seedlings, chlorogenic acid stored in seeds is utilized for the deposition of phenolic polymers in the cell walls of cotyledons during their expansion, suggesting its role in providing precursors for cell wall components like lignin. ishs.org
The biosynthesis of flavonoids and chlorogenic acid are interconnected, sharing early steps in the phenylpropanoid pathway. mdpi.comresearchgate.netresearchgate.net Products from the shikimate pathway are precursors for the synthesis of both compound classes. researchgate.net While chlorogenic acids are formed between cinnamic and quinic acids, flavonoids are products from cinnamoyl-CoA, with chalcones acting as precursors. researchgate.net The balance between flavonoid and CGA synthesis can be influenced by the availability of the common precursor p-coumaroyl-CoA and the activity of enzymes like HCT and HQT. mdpi.com For example, higher expression levels of HCT and CCoAOMT have been associated with increased chlorogenic acid content in mungbean sprouts. frontiersin.org
Q & A
Q. What are the standard methodologies for extracting chlorogenic acid (CGA) from plant sources?
Chlorogenic acid is commonly extracted using solvent-based methods. Ethanol-water mixtures (e.g., 70% ethanol) are widely employed due to their efficiency in polar compound extraction . Ultrasonic-assisted extraction (UAE) optimizes yield by enhancing solvent penetration through cavitation, with parameters such as extraction time (15–25 minutes) and solvent-to-solid ratio critical for maximizing recovery . Thin-layer chromatography (TLC) is used for preliminary purity assessment, while Central Composite Design Rotatable (CCDR) helps optimize factors like ethanol concentration and disodium phosphate levels .
Q. How is chlorogenic acid quantified in plant extracts and biological samples?
High-performance liquid chromatography (HPLC) with UV detection at 320 nm is the gold standard for quantification, using external calibration curves with reference standards (≥98% purity) . For rapid purity checks, TLC with silica gel plates and a butyl alcohol/water/acetic acid (60:25:15) solvent system can identify single spots under UV light . Advanced voltammetric platforms, such as Nd₂O₃@CNTs/GCE electrodes, offer sensitive detection with limits of detection (LOD) as low as 0.12 µM .
Q. What are the primary biological activities of chlorogenic acid in preclinical studies?
CGA exhibits antioxidant activity by scavenging free radicals (e.g., hydroxyl and peroxyl radicals), inhibiting DNA damage and carcinogenesis . It modulates immune responses by upregulating cytotoxic T-lymphocytes and natural killer cells . Additionally, it inhibits matrix metalloproteinases (MMPs), which are implicated in tissue remodeling and disease progression .
Advanced Research Questions
Q. How can experimental design methodologies optimize chlorogenic acid extraction and purification?
Response Surface Methodology (RSM) and Central Composite Designs (CCD) are critical for optimizing multi-variable processes. For example, interactions between ethanol concentration, extraction time, and temperature can be modeled to maximize yield . Enzymatic synthesis using dextransucrase from Leuconostoc mesenteroides has been optimized via CCD, with sucrose and CGA concentrations adjusted to enhance glucoside derivative production .
Q. How do researchers reconcile discrepancies between in vitro antioxidant activity and in vivo bioavailability?
While CGA shows potent antioxidant effects in vitro, its bioavailability in humans is limited (~33% absorption in the small intestine) . This paradox is addressed by studying colonic metabolism, where gut microbiota convert CGA into bioactive metabolites (e.g., caffeic acid, quinic acid) that exert systemic effects . Ileostomy models and urinary excretion studies are key methodologies to quantify absorption and metabolism .
Q. What molecular mechanisms underlie chlorogenic acid’s cardiovascular protective effects?
CGA upregulates endothelial nitric oxide synthase (eNOS), enhancing vasodilation and reducing hypertension . It also modulates lipid metabolism by inhibiting hepatic steatosis and reducing oxidative stress markers (e.g., malondialdehyde) in preclinical models . Transcriptomic analyses reveal its role in suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) via NF-κB pathway inhibition .
Q. How can researchers address data contradictions in CGA stability during food processing?
CGA degrades into caffeic and quinic acids under thermal processing, but its hydrates (e.g., 5-CQA hydrates) may retain bioactivity . Stability studies using HPLC-MS and controlled storage conditions (e.g., pH 3–5, low oxygen) are essential to monitor degradation . Accelerated shelf-life testing under varying temperatures and humidity levels can predict long-term stability .
Q. What methodologies are used to assess chlorogenic acid’s toxicological profile in preclinical models?
Acute toxicity studies in murine models evaluate haematological parameters (e.g., RBC, WBC counts) and organ histopathology . Biochemical assays measure liver enzymes (ALT, AST) and kidney function markers (creatinine) to detect hepatorenal toxicity . Subchronic exposure models (e.g., 28-day dosing) combined with metabolomic profiling provide insights into long-term safety .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
